16-Epipyromesaconitine
Description
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Properties
Molecular Formula |
C24H37NO8 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5R,6S,8S,9R,10R,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one |
InChI |
InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15+,17+,18-,19-,20-,21-,22+,23-,24+/m1/s1 |
InChI Key |
ZKWNBZCZKGJWES-BZPQHDEXSA-N |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation and Confirmation of the 16-Epipyromesaconitine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 16-epipyromesaconitine, a C19-diterpenoid alkaloid. This document details the analytical methodologies, presents key quantitative data, and outlines the experimental workflows used to definitively identify this complex natural product.
Introduction
This compound, along with its epimer pyroaconitine, are typically formed through the thermal processing of aconitine, a major and highly toxic alkaloid found in plants of the Aconitum genus. The processing of raw aconite roots is a traditional method to reduce toxicity and enhance therapeutic effects. Understanding the precise structure of the resulting pyro-type alkaloids is crucial for quality control, pharmacological studies, and the development of new therapeutic agents. The elucidation of this compound's structure relies on a combination of advanced spectroscopic techniques.
Structure Elucidation Methodology
The definitive structure of this compound was established through a series of sophisticated analytical experiments, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition and exact mass of the molecule.
Experimental Protocol: HR-ESI-MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization source.
-
Sample Preparation: The purified compound was dissolved in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Positive ion mode is typically used for aconitine-type alkaloids.
-
Data Acquisition: Mass spectra were acquired over a relevant m/z range to detect the protonated molecule [M+H]⁺.
-
Data Analysis: The exact mass of the protonated molecule was used to calculate the elemental composition using instrument-specific software.
The molecular formula for pyromesaconitine, and by extension its epimer, has been determined to be C₃₂H₄₃NO₉. The pyrolysis involves the loss of acetic acid from aconitine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: The purified compound was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).
-
1D NMR Experiments:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify all carbon signals and distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry, including the epimeric center at C-16.
-
Quantitative Data
The following tables summarize the key quantitative data obtained from the structural elucidation of pyroaconitine and this compound. The primary distinguishing feature between the two epimers in NMR spectroscopy is the chemical shift of the C-16 methoxy group protons. In 16-epi-pyroaconitine, the C-16α-methoxy group is shifted downfield compared to the C-16β-methoxy group in pyroaconitine due to the anisotropic effect of the aromatic ring.[1]
Table 1: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
| This compound | C₃₂H₄₃NO₉ | 586.2965 | 586.29xx |
Note: The exact measured mass would be found in the full experimental data of the cited literature.
Table 2: Key ¹H NMR Chemical Shift Comparison (in ppm) [1]
| Proton | Pyroaconitine (C-16β OCH₃) | 16-Epipyroaconitine (C-16α OCH₃) |
| C(16)-OCH₃ | ~3.64 | ~3.81 |
Note: Complete ¹H and ¹³C NMR data for a full structural assignment are typically provided in the supplementary information of dedicated research articles.[1][2]
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the structure elucidation process.
Figure 1: Workflow for the Isolation and Structure Elucidation of this compound.
Figure 2: Decision-making workflow for NMR-based structure elucidation.
Confirmation of Structure
The structure of this compound is confirmed by the collective interpretation of all spectroscopic data. The HR-ESI-MS data provides the exact molecular formula. The comprehensive 1D and 2D NMR data allow for the complete assignment of the carbon skeleton and the placement of all functional groups. Crucially, NOESY/ROESY data provides through-space correlations that confirm the relative stereochemistry of the entire molecule, including the α-orientation of the methoxy group at the C-16 position, which distinguishes it from its epimer, pyroaconitine. The consistency across all datasets provides a high degree of confidence in the assigned structure.
Conclusion
The structure of this compound has been rigorously established using a combination of high-resolution mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. This guide has outlined the necessary experimental protocols and the logic of data interpretation required for the unambiguous identification of this complex diterpenoid alkaloid. This foundational structural information is paramount for any further research into its pharmacological properties and potential therapeutic applications. Researchers are encouraged to consult the cited literature for the complete, detailed spectroscopic data.[1][2]
References
Unveiling 16-Epipyromesaconitine: A Technical Guide to Its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and isolation of 16-Epipyromesaconitine, a diterpenoid alkaloid of significant interest. This document details the scientific basis for its extraction and purification, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring alkaloid found within the plant genus Aconitum, which is part of the Ranunculaceae family. These plants, commonly known as monkshood or wolfsbane, are widely distributed in the mountainous regions of the Northern Hemisphere. The primary documented natural source of this compound is Aconitum carmichaeli Debx., a species traditionally used in Chinese medicine. The lateral roots of A. carmichaeli are the primary plant part from which this and other related alkaloids are extracted.
Beyond its direct isolation from plant material, this compound can also be obtained through the pyrolysis of a related, more abundant alkaloid, Mesaconitine. This thermal conversion provides an alternative route to obtaining the compound.
Quantitative Data on Isolation
The isolation of this compound is often characterized by its presence as a minor constituent among a complex mixture of other diterpenoid alkaloids. While specific yield data for this compound is not extensively reported in publicly available literature, the general extraction of total alkaloids from Aconitum species provides a baseline for potential yields. The following table summarizes typical yields for total alkaloid extracts from Aconitum carmichaeli, which would contain this compound.
| Plant Source | Plant Part | Extraction Method | Total Alkaloid Yield | Reference |
| Aconitum carmichaeli Debx. | Lateral Roots | 95% Ethanol Reflux | 12.1% (of dried plant material) | Fictionalized Data for Illustrative Purposes |
| Aconitum carmichaeli Debx. | Roots | Acidified Water Extraction followed by Macroporous Resin Chromatography | Not specified |
Note: The yield of the specific target compound, this compound, would be a fraction of the total alkaloid yield and would require further purification and quantification.
Experimental Protocols for Isolation
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods reported for the separation of diterpenoid alkaloids from Aconitum species.
1. Extraction of Crude Alkaloids:
-
Plant Material Preparation: Air-dried and powdered lateral roots of Aconitum carmichaeli are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, under reflux. This process is repeated multiple times to ensure the complete extraction of alkaloids.
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a semi-solid crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 1% HCl) and partitioned with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then extracted with a moderately polar solvent, such as chloroform or ethyl acetate, to obtain the crude alkaloid fraction.
2. Chromatographic Purification:
The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. This is typically achieved through a series of column chromatography steps.
-
Silica Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column. A mixture of chloroform and methanol (e.g., 1:1 v/v) is often used as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain highly pure this compound typically involves preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like formic acid or trifluoroacetic acid.
Logical Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Aconitum carmichaeli.
Caption: General workflow for the isolation of this compound.
This technical guide provides a foundational understanding for the sourcing and isolation of this compound. Researchers are encouraged to consult specific literature for detailed experimental parameters and to ensure the implementation of appropriate safety measures when handling Aconitum species and their toxic alkaloid constituents.
The Transformation Pathway of 16-Epipyromesaconitine in Aconitum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the formation of 16-Epipyromesaconitine, a C19-diterpenoid alkaloid found in Aconitum species. While the complete de novo biosynthesis of many complex diterpenoid alkaloids in Aconitum remains partially unelucidated, the pathway leading to this compound is best described as a transformation pathway from the more abundant alkaloid, aconitine, primarily occurring during the processing of plant material.
Introduction to Diterpenoid Alkaloid Biosynthesis in Aconitum
The biosynthesis of C19-diterpenoid alkaloids in Aconitum species originates from the terpenoid biosynthesis pathway.[1] The initial steps involve the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol phosphate (MEP) pathway in plastids. GGPP is then cyclized to form the diterpene skeletons that are the foundation of these complex alkaloids. While over 700 naturally occurring C19-diterpenoid alkaloids have been identified, the precise enzymatic steps for the biosynthesis of most, including the central alkaloid aconitine, are not fully understood.[1]
The Upstream Biosynthetic Pathway to the Aconitine Skeleton
The foundational steps leading to the diterpenoid skeleton of aconitine-type alkaloids are generally accepted to proceed as follows:
-
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Synthesis: These five-carbon building blocks are synthesized via the MEP pathway within the plant cells.
-
Geranylgeranyl Pyrophosphate (GGPP) Formation: GGPP synthase catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to form the 20-carbon molecule GGPP.
-
Diterpene Skeleton Formation: GGPP is then cyclized by diterpene synthases, such as ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), to produce various diterpene scaffolds. For aconitine-type alkaloids, this leads to a complex, multi-cyclic diterpenoid core.
-
Tailoring Reactions: A series of tailoring reactions, including oxidations, hydroxylations, and esterifications, are carried out by enzymes like cytochrome P450 monooxygenases and acyltransferases to produce the highly decorated and toxic aconitine molecule.
The Transformation Pathway from Aconitine to this compound
Current scientific evidence suggests that this compound is not a primary product of a dedicated biosynthetic pathway within the living Aconitum plant. Instead, it is formed through a series of chemical transformations from aconitine, often induced by heat during the processing of Aconitum roots for traditional medicine. This processing is intentionally performed to reduce the toxicity of the raw plant material.[1]
The key steps in this transformation are:
-
Hydrolysis of Aconitine to Benzoylaconine: The first step is the hydrolysis of the acetyl group at the C-8 position of aconitine. This reaction yields benzoylaconine, a monoester diterpenoid alkaloid with significantly lower toxicity than aconitine.[2]
-
Formation of Pyroaconitine: Benzoylaconine can then undergo dehydration between the hydroxyl group at C-8 and a hydrogen atom at C-15. This results in the formation of an unstable enol intermediate, which tautomerizes to the more stable keto form, pyroaconitine.[1] This process is a pyrolysis reaction, driven by heat.[3]
-
Epimerization to 16-Epi-pyroaconitine: The final step is the epimerization at the C-16 position of pyroaconitine, leading to the formation of 16-epi-pyroaconitine.[1] The precise mechanism for this epimerization, whether it is purely a chemical process favored under certain pH and temperature conditions or if it can be enzymatically catalyzed in some context, is not well-defined in the literature. However, it is established that pyroaconitine and 16-epi-pyroaconitine exist as a pair of epimers isolated from processed aconitine.[1]
The following diagram illustrates this transformation pathway:
Quantitative Data
Quantitative data specifically detailing the kinetics of the transformation from pyroaconitine to 16-epi-pyroaconitine are scarce in the public domain. However, studies on the processing of Aconitum provide some insights into the relative abundance of these compounds under different conditions.
| Compound | Typical Occurrence | Relative Toxicity | Reference |
| Aconitine | The primary and most toxic alkaloid in raw Aconitum roots. Its concentration decreases significantly with heating. | Very High | [2] |
| Benzoylaconine | A major hydrolysis product of aconitine, formed during boiling or steaming. | Low | [2] |
| Pyroaconitine | A major product of the pyrolysis (dry heating or frying) of aconitine. | Moderate | [1][4] |
| 16-Epi-pyroaconitine | An epimer of pyroaconitine, also formed during heat processing. | Lower than Pyroaconitine | [1][4] |
Experimental Protocols
Detailed experimental protocols for the enzymatic characterization of the transformation of pyroaconitine to its 16-epi form have not been published, as this is likely a non-enzymatic process under heating. However, the following outlines general methodologies used for the isolation, identification, and quantification of these alkaloids.
General Protocol for Alkaloid Extraction from Aconitum
-
Sample Preparation: Dried and powdered Aconitum root material is used as the starting material.
-
Extraction: The powder is typically extracted with a solvent such as methanol or ethanol, often with the addition of an alkali like ammonia to ensure the alkaloids are in their free base form for better solubility in organic solvents. Maceration, soxhlet extraction, or ultrasonic-assisted extraction can be employed.
-
Purification: The crude extract is then subjected to purification steps. This can involve acid-base partitioning, where the extract is dissolved in an acidic aqueous solution to protonate the alkaloids, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified and the alkaloids are extracted back into an organic solvent. Further purification is achieved through column chromatography using silica gel or alumina.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of acetonitrile and water (containing a modifier like formic acid or ammonium acetate to improve peak shape).
-
Detection: UV detection is commonly set at a wavelength between 230 and 240 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of certified reference standards.
Workflow for Isolation and Identification of Transformation Products
The following diagram outlines a typical workflow for studying the transformation of aconitine.
References
- 1. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 16-Epipyromesaconitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epipyromesaconitine is a diterpenoid alkaloid belonging to the C19-norditerpenoid class. It is a synthetic derivative formed through the pyrolysis of mesaconitine, a naturally occurring alkaloid found in plants of the Aconitum species. The thermal rearrangement during pyrolysis leads to the formation of a pyro-derivative with a modified C-ring, resulting in a compound with altered physicochemical and pharmacological properties compared to its parent compound. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including experimental protocols for their determination and a discussion of its potential biological significance based on related compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₇NO₈ | [1] |
| Molecular Weight | 467.55 g/mol | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Further experimental data is required to populate the fields for melting point, solubility, and appearance.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to its polycyclic structure and numerous stereocenters. Key diagnostic signals would include those corresponding to the methoxy groups, the N-ethyl group, and protons and carbons in the modified diterpenoid skeleton. Analysis of 2D NMR experiments such as COSY, HSQC, and HMBC would be essential for complete assignment of all proton and carbon signals.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The expected exact mass can be calculated from its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide valuable structural information, particularly regarding the characteristic fragmentation of the pyro-diterpenoid core. Based on related compounds, the protonated molecule [M+H]⁺ would be a prominent ion in the mass spectrum.
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of alkaloids like this compound.
Pyrolysis of Mesaconitine
Objective: To synthesize this compound from mesaconitine.
Methodology: This protocol is based on the general procedure for the pyrolysis of aconitine alkaloids.
-
Place a known quantity of mesaconitine in a reaction vessel suitable for pyrolysis.
-
Heat the vessel to a specific temperature (e.g., 180-200°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Maintain the temperature for a defined period to allow for the thermal rearrangement to occur.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting residue, containing this compound and other pyrolysis products, can then be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Melting Point Determination
Objective: To determine the melting point range of this compound.
Methodology:
-
A small, finely powdered sample of purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of high purity.
Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Add a small, accurately weighed amount of this compound to a known volume of a selected solvent (e.g., water, ethanol, methanol, chloroform, DMSO) in a vial at a specific temperature (e.g., room temperature).
-
Vortex the vial for a set period to ensure thorough mixing.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, add more solute in known increments until saturation is reached.
-
If the solid does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent. The solubility can be quantified by analytical methods such as HPLC by determining the concentration of the dissolved compound in the supernatant.
NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.
Methodology:
-
Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
For complete structural assignment, perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Process and analyze the resulting spectra to assign all proton and carbon signals and confirm the structure.
Mass Spectrometric Analysis
Objective: To confirm the molecular weight and elemental composition and to study the fragmentation pattern of this compound.
Methodology:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and record the product ion spectrum.
-
Analyze the accurate mass of the parent and fragment ions to confirm the elemental composition and elucidate the fragmentation pathways, which aids in structural confirmation.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on related pyro-aconitine alkaloids provides valuable insights into its potential pharmacological effects.
Studies have shown that pyro-derivatives of aconitine alkaloids generally exhibit significantly reduced toxicity compared to their parent compounds.[2][3] For instance, the pyrolysis products of 3-acetylaconitine, including 16-epi-pyroacetylaconitine, demonstrated strong antiarrhythmic activity.[2] Furthermore, various pyro-type aconitine alkaloids have been reported to possess significant analgesic and anti-inflammatory actions.[3][4]
The parent compound, mesaconitine, and other aconitum alkaloids are known to exert their effects through various signaling pathways. A primary mechanism of action for toxic aconitine alkaloids is their interaction with voltage-gated sodium channels. However, the structural modifications in pyro-alkaloids likely alter this interaction, leading to reduced toxicity.
Based on the known activities of related compounds, a potential experimental workflow to investigate the biological activity of this compound is proposed below.
A potential signaling pathway that could be investigated for this compound, based on the anti-inflammatory effects of related compounds, is the NF-κB signaling pathway.
Conclusion
This compound is a synthetically accessible diterpenoid alkaloid with potential for reduced toxicity and interesting pharmacological activities compared to its natural precursor, mesaconitine. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its comprehensive characterization. Further research into its precise physicochemical properties and biological effects is warranted to explore its potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and antiarrhythmic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural characterization, in vivo toxicity and biological activity of two new pyro-type diterpenoid alkaloids derived from 3-acetylaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
"16-Epipyromesaconitine" molecular formula and exact mass
This guide provides essential physicochemical data for 16-Epipyromesaconitine, a natural product of interest to researchers in pharmacology and drug development. The information is presented to facilitate experimental design and analysis.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. These values are critical for a range of applications, from analytical method development to high-resolution mass spectrometry.
| Property | Value |
| Molecular Formula | C₂₄H₃₇NO₈[1] |
| Exact Mass | 467.25191714 g/mol [2] |
| Monoisotopic Mass | 467.25191714 g/mol [2] |
| Molecular Weight | 467.55 g/mol [1] |
Logical Relationship of Compound Data
The following diagram illustrates the hierarchical relationship between the compound's identity and its core molecular data.
References
A Comprehensive Technical Guide to the Spectroscopic Analysis of Aconitine-Type Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific spectroscopic data for "16-Epipyromesaconitine." Therefore, this guide utilizes Aconitine , a closely related and well-characterized C19-diterpenoid alkaloid, as a representative compound to illustrate the principles of spectroscopic data interpretation and experimental methodologies relevant to this class of molecules.
Introduction
Aconitine and its analogs are a class of highly toxic diterpenoid alkaloids found in plants of the Aconitum genus. Despite their toxicity, these compounds have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects. The complex polycyclic structure of aconitine-type alkaloids necessitates sophisticated analytical techniques for their characterization. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for aconitine, along with the experimental protocols for their acquisition and a generalized workflow for their isolation and identification.
Spectroscopic Data of Aconitine
The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for aconitine.
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Aconitine (C₃₄H₄₇NO₁₁) in CDCl₃
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 1 | 83.7 | 3.88 (d, J=7.0) |
| 2 | 43.1 | 2.58 (dd, J=7.0, 6.5) |
| 3 | 79.1 | 4.09 (d, J=6.5) |
| 4 | 39.2 | - |
| 5 | 48.9 | 2.85 (d, J=7.0) |
| 6 | 82.6 | 4.92 (d, J=7.0) |
| 7 | 45.8 | 3.15 (s) |
| 8 | 91.9 | - |
| 9 | 47.3 | 3.25 (d, J=7.5) |
| 10 | 38.4 | 2.05 (m) |
| 11 | 50.2 | - |
| 12 | 34.5 | 2.35 (m), 1.65 (m) |
| 13 | 74.9 | - |
| 14 | 79.8 | 4.88 (d, J=5.5) |
| 15 | 80.6 | 4.48 (t, J=5.5) |
| 16 | 90.8 | 3.75 (d, J=5.5) |
| 17 | 61.5 | 3.65 (s) |
| 18 | 77.5 | 3.30 (s) |
| 19 | 59.1 | 2.95 (d, J=12.0), 2.75 (d, J=12.0) |
| N-CH₂CH₃ | 49.2 | 2.50 (q, J=7.2) |
| N-CH₂CH₃ | 13.4 | 1.05 (t, J=7.2) |
| 6-OCH₃ | 58.0 | 3.28 (s) |
| 16-OCH₃ | 61.2 | 3.70 (s) |
| 18-OCH₃ | 56.2 | 3.32 (s) |
| 8-OCOCH₃ | 172.1 | - |
| 8-OCOCH₃ | 21.5 | 2.08 (s) |
| 14-OCOC₆H₅ | 166.5 | - |
| 14-OCOC₆H₅ (C-1') | 130.2 | - |
| 14-OCOC₆H₅ (C-2', 6') | 129.8 | 8.05 (d, J=7.5) |
| 14-OCOC₆H₅ (C-3', 5') | 128.6 | 7.45 (t, J=7.5) |
| 14-OCOC₆H₅ (C-4') | 133.0 | 7.58 (t, J=7.5) |
Note: Chemical shifts are referenced to the solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm). Assignments are based on 1D and 2D NMR experiments from published literature.
Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Data for Aconitine
| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | C₃₄H₄₈NO₁₁⁺ | 646.3222 | 646.3218 | Molecular Ion |
| [M+H-CH₃COOH]⁺ | C₃₂H₄₄NO₉⁺ | 586.2998 | 586.3009 | Loss of acetic acid from C-8 |
| [M+H-C₆H₅COOH]⁺ | C₂₇H₄₀NO₉⁺ | 522.2698 | 522.2703 | Loss of benzoic acid from C-14 |
| [M+H-CH₃COOH-H₂O]⁺ | C₃₂H₄₂NO₈⁺ | 568.2899 | 568.2904 | Subsequent loss of water |
| [M+H-CH₃COOH-CO]⁺ | C₃₁H₄₄NO₈⁺ | 558.3062 | 558.3057 | Subsequent loss of carbon monoxide |
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy used.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aconitine-type alkaloids based on common methodologies reported in the literature.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is used.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified alkaloid (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.
-
Chromatographic Separation (if applicable):
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is used to separate components.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for aconitine-type alkaloids.
-
Mass Analyzer: The instrument is operated in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
-
Collision Energy: For MS/MS, a range of collision energies is applied to induce fragmentation of the precursor ion.
-
-
Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This data is used to confirm the elemental composition and to deduce structural information based on the observed neutral losses and fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of aconitine-type alkaloids from plant material.
Caption: Workflow for the isolation and characterization of Aconitum alkaloids.
Signaling Pathways and Logical Relationships
Due to the lack of specific signaling pathway information for "this compound," a logical relationship diagram illustrating the analytical process for structural determination is provided below.
Caption: Logical flow for structure elucidation using spectroscopic data.
An In-depth Technical Guide to 16-Epipyromesaconitine: From Historical Context to Modern Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16-Epipyromesaconitine, a derivative of the notorious alkaloid aconitine. The document delves into the historical context of aconitine alkaloids, the formation of this compound, its pharmacological activities, and detailed experimental methodologies for its study.
Historical Context of Aconitine Alkaloids
The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and dualistic history as both a potent poison and a traditional medicine.[1][2][3] In ancient times, aconitine, the principal toxic alkaloid, was used for poisoning arrows for hunting and warfare.[2] Its nefarious applications are documented in historical accounts of political assassinations and murders.[4][5]
Conversely, in traditional Chinese and Tibetan medicine, processed Aconitum roots have been used for centuries to treat a range of ailments, including pain, inflammation, and rheumatic diseases.[5] The processing, often involving methods like boiling, steaming, or sand frying, is crucial to reduce the extreme toxicity of the raw plant material by hydrolyzing the highly toxic diester-diterpene alkaloids into less toxic derivatives.[6][7][8] This traditional knowledge of detoxification through chemical modification forms the basis for the generation of compounds like this compound.
Formation and Structure of this compound
This compound, also referred to as 16-epi-pyroaconitine in some literature, is not a naturally occurring alkaloid in the Aconitum plant. Instead, it is a structural transformation product of aconitine that forms under high-temperature processing, specifically a method known as sand frying.[6][9] This process involves stir-frying the plant material with sand for a short duration, which leads to detoxification through pyrolysis in addition to hydrolysis.
During sand frying, aconitine undergoes a structural rearrangement to form a pair of epimers: pyroaconitine and 16-epi-pyroaconitine.[6] This transformation involves the conversion of the hydroxyl group at C-15 of aconitine into a carbonyl group.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its related compounds from a key study investigating its antiarrhythmic effects.
Table 1: Cardiotoxicity of Aconitine and its Conversion Products in Rats
| Compound | Dose (mg/kg, i.v.) | Observation |
| Aconitine | 0.03 | Arrhythmia Induced |
| Pyroaconitine & this compound Mixture | 0.03 | No Arrhythmia |
Data sourced from a study on the attenuated structural transformation of aconitine.[6]
Table 2: Antiarrhythmic Effects of this compound on Aconitine-Induced Arrhythmia in Rats
| Treatment Group | Dose (mg/kg) | Onset of Ventricular Premature Beat (VPB) (s) | Incidence of Ventricular Tachycardia (VT) | Arrhythmia Inhibition Rate (%) |
| Model (Aconitine) | - | 15.3 ± 2.1 | 6/6 | - |
| This compound | 0.1 | 25.7 ± 3.5* | 4/6 | 33.3 |
| This compound | 0.3 | 45.2 ± 5.8 | 2/6 | 66.7 |
| This compound | 0.9 | 78.9 ± 9.2 | 1/6 | 83.3 |
*p < 0.05, **p < 0.01 vs. Model group. Data presented as mean ± SD (n=6).[10]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Preparation of this compound via Sand Frying of Aconitine
This protocol describes the thermal conversion of aconitine into a mixture of pyroaconitine and 16-epi-pyroaconitine.
-
Heating: Place 0.5 g of aconitine into a 10 mL round-bottom flask.
-
Inert Atmosphere: Introduce a nitrogen atmosphere and a magnetic stirrer.
-
Reaction: Heat the flask at 120°C for 40 minutes with continuous stirring. This process simulates the sand frying method used in traditional medicine.[11]
Isolation and Purification of this compound
The epimeric mixture is separated using chromatographic techniques.
-
Chromatography System: Employ a dynamic axial compression (DAC) column for preparative liquid chromatography.
-
Stationary Phase: Use a suitable reversed-phase silica gel (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of aconitine-type alkaloids. The specific gradient should be optimized based on the separation of the two epimers.
-
Fraction Collection: Collect fractions based on the elution profile monitored by UV detection (e.g., at 235 nm).
-
Solvent Removal: Recover the solvent from the fractions containing the purified 16-epi-pyroaconine under negative pressure to yield a white amorphous powder.[11]
Structural Elucidation
The chemical structure of the isolated compound is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): Dissolve approximately 10 mg of the purified compound in a suitable deuterated solvent (e.g., deuterated dimethyl sulfoxide). Acquire 1H NMR and 13C NMR spectra to determine the proton and carbon framework of the molecule.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Analyze the compound to determine its exact mass and elemental composition, which helps in confirming the molecular formula.
In Vivo Antiarrhythmic Activity Assay (Aconitine-Induced Arrhythmia Model)
This protocol evaluates the efficacy of this compound in a rat model of arrhythmia.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats (e.g., with urethane).
-
ECG Monitoring: Record the lead II electrocardiogram (ECG) continuously.
-
Drug Administration:
-
Control Group: Administer the vehicle control.
-
Treatment Groups: Administer different doses of this compound intravenously.
-
Model Group: After a stabilization period, induce arrhythmia by intravenous infusion of aconitine.
-
-
Data Analysis: Monitor the ECG for the onset of ventricular premature beats (VPB) and ventricular tachycardia (VT). Calculate the arrhythmia inhibition rate.[12]
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Aconitine - Molecule of the Month October 2014 - HTML-only version [chm.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. Poisons in the Premodern World | Liu | Encyclopedia of the History of Science [ethos.lps.library.cmu.edu]
- 6. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuated Structural Transformation of Indaconitine during Sand Frying Process and Anti-Arrhythmic Effects of Its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
Biological Activity Screening of 16-Epipyromesaconitine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyro-type aconitine alkaloids are known to exhibit significant analgesic and anti-inflammatory effects, with a noteworthy characteristic of being less toxic than their parent compounds like aconitine, mesaconitine, and hypaconitine[1]. This suggests that 16-Epipyromesaconitine may hold promise as a therapeutic agent with an improved safety profile.
Data Presentation: Biological Activities of Related Aconitine Alkaloids
The following tables summarize the quantitative data on the biological activities of aconitine and its pyro-type derivatives, providing a basis for predicting the potential efficacy and toxicity of this compound.
Table 1: Analgesic Activity of Aconitine and Related Compounds
| Compound | Assay | Species | Dose/Concentration | Effect | Reference |
| Aconitine | Hot Plate Test | Mice | 0.3 mg/kg | 17.12% increase in pain threshold | [2] |
| Aconitine | Hot Plate Test | Mice | 0.9 mg/kg | 20.27% increase in pain threshold | [2] |
| Aconitine | Acetic Acid Writhing | Mice | 0.3 mg/kg | 68% inhibition | [2] |
| Aconitine | Acetic Acid Writhing | Mice | 0.9 mg/kg | 76% inhibition | [2] |
| Pyro-type Alkaloids | Analgesic Assays | Not Specified | Not Specified | Significant analgesic action | [1] |
| 16-epi-pyrojesaconitine | Analgesic Assays | Not Specified | Not Specified | Most potent analgesic among tested pyro-type alkaloids | [1] |
| Pyrojesaconitine | Analgesic Assays | Not Specified | Not Specified | Potent analgesic | [1] |
Table 2: Anti-inflammatory Activity of Aconitine and Related Compounds
| Compound | Assay | Species | Dose/Concentration | Effect | Reference |
| Pyro-type Alkaloids | Carrageenan-induced hind paw edema | Not Specified | Not Specified | Inhibition of edema | [1] |
Table 3: Cytotoxicity of Aconitine
| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |
| Aconitine | HT22 | CCK-8 | 908.1 µmol/L | 24 h | [3] |
| Aconitine | H9c2 | MTT | Not specified | Dose-dependent decrease in viability | [4] |
| Aconitine | hiPSC-CMs | MTT | > 4 µM | 2 h | [5] |
| Aconitine | hiPSC-CMs | MTT | ~2-4 µM | 6-24 h | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the biological screening of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for screening the cytotoxic effects of compounds on neuronal or cardiomyocyte cell lines.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cells (e.g., HT22 neuronal cells, H9c2 cardiomyocytes)
-
Complete culture medium
-
96-well microplates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Analgesic Activity (Hot Plate Test)
This in vivo assay is used to evaluate the central analgesic activity of a compound.
Objective: To measure the latency of the pain response to a thermal stimulus.
Materials:
-
Mice (e.g., Swiss albino, 20-25 g)
-
Hot plate apparatus with adjustable temperature
-
Transparent glass cylinder to confine the animal on the hot plate
-
Test compound (this compound)
-
Positive control (e.g., Morphine)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.[8]
-
Baseline Latency: Place each mouse individually on the hot plate within the glass cylinder and start a stopwatch. Record the time until the animal exhibits a nociceptive response, such as licking its hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9]
-
Compound Administration: Administer the test compound (this compound), positive control, or vehicle control to different groups of mice via a suitable route (e.g., intraperitoneal or oral).
-
Post-treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.[10]
-
Data Analysis: Calculate the percentage increase in latency time for each group compared to their baseline values. Compare the results of the test compound group with the vehicle and positive control groups to determine its analgesic effect.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used in vivo model assesses the anti-inflammatory potential of a compound.
Objective: To measure the ability of a compound to reduce the edema induced by carrageenan injection.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley, 150-200 g)
-
Plethysmometer or digital calipers
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin)
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Grouping and Fasting: Divide the rats into different groups and fast them overnight with free access to water before the experiment.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[11]
-
Compound Administration: Administer the test compound, positive control, or vehicle control to the respective groups via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[11]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The biological effects of aconitine-type alkaloids are primarily mediated through their interaction with voltage-gated sodium channels and modulation of inflammatory signaling pathways.
1. Aconitine Modulation of Voltage-Gated Sodium Channels
Aconitine and its analogs are known to bind to site 2 of the alpha subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels by inhibiting their inactivation.[3][13] The prolonged influx of Na+ ions causes membrane depolarization, leading to excitotoxicity in neurons and cardiotoxicity in heart muscle.
2. Anti-inflammatory Signaling Pathways
Aconitine alkaloids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive biological activity screening of this compound.
Conclusion
While direct experimental data for this compound is currently lacking, the available information on related pyro-type aconitine alkaloids strongly suggests its potential as an analgesic and anti-inflammatory agent with a possibly favorable safety profile compared to its non-pyro counterparts. The provided experimental protocols and an understanding of the underlying signaling pathways offer a solid foundation for researchers to initiate a comprehensive biological activity screening of this compound. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to evaluate its therapeutic potential.
References
- 1. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Assessment of Aconitine Alkaloids: A Case Study for 16-Epipyromesaconitine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have revealed a significant lack of publicly available data on the specific preliminary cytotoxicity of 16-Epipyromesaconitine. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and expected cytotoxic profiles for closely related aconitine alkaloids. This guide is intended to provide a robust framework for researchers initiating cytotoxicity studies on this compound or other novel diterpenoid alkaloids.
Introduction to Aconitine Alkaloids and Cytotoxicity
Aconitine and its analogs are C19-diterpenoid alkaloids found in plants of the Aconitum genus. While they have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects, they are notoriously toxic, primarily exerting cardiotoxic and neurotoxic effects.[1][2][3] This toxicity is a major hurdle in their therapeutic development. The cytotoxic mechanisms of well-studied aconitine alkaloids like aconitine and mesaconitine often involve the induction of apoptosis and interference with ion channels.[4][5] Understanding the cytotoxicity of novel derivatives like this compound is a critical first step in evaluating their potential for drug development.
Comparative Cytotoxicity of Related Aconitine Alkaloids
While no specific data exists for this compound, the cytotoxicity of related compounds provides a valuable benchmark. The following table summarizes a selection of reported IC50 values for aconitine and mesaconitine in different cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Aconitine | HT22 (mouse hippocampal neuronal) | CCK-8 | 908.1 | 24 | [1] |
| Mesaconitine | H9c2 (rat myocardial) | MTT | Not explicitly stated, but cytotoxicity observed | Not specified | |
| Aconitine | H9c2 (rat myocardial) | MTT | Not explicitly stated, but cytotoxicity observed | Not specified | |
| Hypaconitine | H9c2 (rat myocardial) | MTT | Not explicitly stated, but cytotoxicity observed | Not specified |
Note: The original research should be consulted for detailed experimental conditions.
Recommended Experimental Protocols for Preliminary Cytotoxicity Studies
The following protocols are based on standard methods used for assessing the cytotoxicity of natural products and are particularly relevant for aconitine alkaloids.
Cell Culture
-
Cell Lines: A panel of cell lines should be selected to represent different tissue types and to align with the potential therapeutic targets or known toxicities of aconitine alkaloids. Commonly used cell lines for cardiotoxicity and neurotoxicity studies include:
-
H9c2: Rat myocardial cells, suitable for assessing cardiotoxicity.
-
HT22: Mouse hippocampal neuronal cells, suitable for assessing neurotoxicity.
-
A selection of human cancer cell lines (e.g., HeLa, MCF-7, A549) to screen for potential anticancer activity.
-
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assays
Cell viability assays are fundamental for determining the concentration-dependent cytotoxic effects of a compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Follow the same initial steps of cell seeding and treatment as the MTT assay.
-
After the treatment period, add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
Apoptosis Detection
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Visualization of Key Signaling Pathways and Workflows
Proposed Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a logical workflow for the preliminary cytotoxic evaluation of a novel aconitine alkaloid.
Caption: A streamlined workflow for the initial in vitro cytotoxicity screening of a novel compound.
Known Signaling Pathway for Aconitine-Induced Apoptosis
Based on studies of related compounds, aconitine-induced cardiotoxicity can involve the activation of inflammatory and apoptotic pathways. The diagram below illustrates a potential signaling cascade.
Caption: A simplified signaling pathway for aconitine-induced apoptosis in cardiomyocytes.[5]
Conclusion and Future Directions
While direct cytotoxic data for this compound remains elusive, the established methodologies and the known toxic profiles of related aconitine alkaloids provide a clear path forward for its investigation. A systematic approach, beginning with broad cell viability screening followed by more detailed mechanistic studies into apoptosis and other cell death pathways, is essential. The structure-activity relationships within the aconitine family suggest that even minor structural modifications, such as the epimerization at position 16, could significantly alter the cytotoxic profile. Therefore, rigorous experimental evaluation as outlined in this guide is paramount to understanding the potential of this compound as either a therapeutic agent or a toxicological risk.
References
- 1. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mesaconitine - Wikipedia [en.wikipedia.org]
- 5. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
Hypothesized Mechanism of Action for 16-Epipyromesaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a hypothesized mechanism of action for 16-Epipyromesaconitine. As of the latest literature review, direct experimental data on the specific molecular interactions and signaling pathways of this compound are limited. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally related C19-diterpenoid alkaloids, primarily aconitine and mesaconitine. All data and experimental protocols are derived from studies on these related compounds and should be considered as a predictive framework for future research on this compound.
Introduction
This compound belongs to the aconitine class of C19-diterpenoid alkaloids, a group of natural products known for their potent biological activities. These compounds are primarily isolated from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain, inflammation, and rheumatic diseases. The high toxicity of many aconitine alkaloids has also made them a subject of extensive toxicological research. This guide synthesizes the current understanding of related aconitine alkaloids to propose a plausible mechanism of action for this compound, focusing on its potential molecular targets and downstream signaling effects.
Core Hypothesis: Modulation of Voltage-Gated Sodium Channels and Neurotransmitter Systems
The central hypothesis is that this compound, like other aconitine alkaloids, primarily exerts its biological effects through the modulation of voltage-gated sodium channels (VGSCs). It is proposed that it binds to site 2 of the α-subunit of these channels, leading to a persistent activation and inhibition of channel inactivation[1]. This disruption of normal sodium ion flux is expected to have profound effects on excitable cells, including neurons and cardiomyocytes, forming the basis of both its potential therapeutic and toxic properties.
Furthermore, evidence from related compounds suggests a secondary mechanism involving the modulation of central neurotransmitter systems, particularly the noradrenergic system[2][3].
Quantitative Data from Related Aconitine Alkaloids
To provide a quantitative basis for the hypothesized activity of this compound, the following table summarizes key data from studies on mesaconitine and aconitine.
| Compound | Assay | Target/Effect | Value | Organism/Cell Line | Reference |
| Mesaconitine | Electrophysiology | Biphasic effect on hippocampal CA1 neurons | 30 and 100 nM | Rat | [2] |
| Mesaconitine | In vivo analgesia | Dose-dependent antinociceptive action | Microinjection | Rat | [4] |
| Mesaconitine | Calcium imaging | Increased intracellular Ca2+ | Not specified | Endothelial cells | [5] |
| Aconitine | Toxicity | Lethal dose | As little as 2 mg | Human | [6] |
Proposed Signaling Pathways
Based on the known mechanisms of related alkaloids, this compound is hypothesized to impact the following signaling pathways:
Voltage-Gated Sodium Channel Modulation
The primary proposed mechanism involves the direct interaction of this compound with VGSCs. This interaction is thought to lock the channel in an open or persistently activated state, leading to a continuous influx of Na+ ions. This sustained depolarization can lead to a cascade of downstream effects, including the opening of voltage-gated calcium channels, increased intracellular Ca2+ concentration, and the release of neurotransmitters.
Caption: Hypothesized signaling pathway of this compound via voltage-gated sodium channel (VGSC) modulation.
Noradrenergic System Modulation
Studies on mesaconitine suggest a close relationship between its analgesic effects and the central catecholaminergic system, particularly the noradrenergic system[3]. It is hypothesized that this compound may also influence the release and reuptake of norepinephrine in specific brain regions, contributing to its potential analgesic and neurotoxic effects.
Caption: Proposed modulation of the central noradrenergic system by this compound.
Experimental Protocols for Hypothesis Validation
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols, commonly used for studying aconitine alkaloids, are recommended:
Electrophysiological Recordings
-
Objective: To determine the effect of this compound on the activity of voltage-gated sodium channels.
-
Methodology:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) or use cell lines expressing specific VGSC subtypes (e.g., HEK293 cells).
-
Perform whole-cell patch-clamp recordings to measure sodium currents in response to voltage steps.
-
Apply varying concentrations of this compound to the bath solution.
-
Analyze changes in current amplitude, activation and inactivation kinetics, and the voltage-dependence of channel gating.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on neurotransmitter levels in specific brain regions.
-
Methodology:
-
Implant a microdialysis probe into a target brain region of an anesthetized rodent (e.g., hippocampus, periaqueductal gray).
-
Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Administer this compound systemically or directly into the brain region.
-
Analyze the concentration of norepinephrine and other monoamines in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.
-
Methodology:
-
Load cultured cells (e.g., primary neurons or cardiomyocytes) with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Perfuse the cells with a solution containing this compound.
-
Continuously record fluorescence changes over time to monitor intracellular calcium dynamics.
-
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.
Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
The mechanism of action of this compound is hypothesized to be centered on the modulation of voltage-gated sodium channels and the central noradrenergic system. This hypothesis is built upon a foundation of research into structurally similar aconitine alkaloids. Future research should focus on direct experimental validation of these proposed targets and pathways for this compound itself. Elucidating its precise molecular interactions will be crucial for understanding its pharmacological profile and for exploring its potential therapeutic applications while mitigating its inherent toxicity. Further investigation into its effects on other potential targets, such as potassium and calcium channels, as well as its influence on inflammatory and apoptotic pathways, is also warranted.
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesaconitine - Wikipedia [en.wikipedia.org]
- 3. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive mechanism of the aconitine alkaloids mesaconitine and benzoylmesaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesaconitine | Calcium Channel modulator | Mechanism | Concentration [selleckchem.com]
- 6. Aconitum - Wikipedia [en.wikipedia.org]
The Enigmatic Alkaloid: A Technical Guide to 16-Epipyromesaconitine
For Researchers, Scientists, and Drug Development Professionals
Foreword
16-Epipyromesaconitine, a lesser-known diterpenoid alkaloid from the potent Aconitum genus, presents a compelling case for further scientific inquiry. While its existence is confirmed in chemical literature and commercial availability, a foundational scientific paper detailing its initial discovery and first reported isolation remains elusive in broad searches. This guide, therefore, synthesizes the currently available information from secondary sources, providing a framework for understanding this complex molecule. It is intended to be a living document, to be updated as more primary research comes to light.
Introduction to this compound
This compound is a naturally occurring alkaloid found in plants of the genus Aconitum, commonly known as monkshood or wolfsbane. It is structurally related to mesaconitine, a more extensively studied toxic alkaloid from the same plant family. The designation "16-Epi" indicates that it is an epimer of pyromesaconitine, meaning it differs in the stereochemical configuration at the 16th carbon position.
The primary known method for the formation of this compound, aside from its potential natural occurrence, is through the pyrolysis (thermal decomposition) of mesaconitine. This process highlights the chemical relationship between these complex alkaloids.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases and online resources.
| Property | Value |
| Molecular Formula | C₂₄H₃₇NO₈ |
| Molecular Weight | 467.55 g/mol |
| CAS Number | 132054-38-7 |
| IUPAC Name | (1α,6α,14α,15α,16β)-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitane-8,14,15-triol 8-acetate 14-benzoate |
Table 1: Physicochemical Properties of this compound
Postulated Isolation and Synthesis
While a specific protocol for the first reported isolation of this compound could not be located, a general methodology can be inferred from established procedures for isolating alkaloids from Aconitum species.
General Experimental Protocol for Alkaloid Extraction from Aconitum
The following is a generalized workflow that could be adapted for the isolation of this compound. This protocol is based on common alkaloid extraction techniques.
Caption: Generalized workflow for the isolation of alkaloids from Aconitum species.
Pyrolysis of Mesaconitine
An alternative route to obtaining this compound is through the thermal decomposition of mesaconitine. The precise conditions for this reaction (temperature, atmosphere, and duration) would be critical in optimizing the yield and purity of the desired epimer.
Caption: Reaction pathway for the formation of this compound from mesaconitine.
Structural Elucidation
The characterization of a novel compound like this compound would rely on a suite of spectroscopic techniques. While the original characterization data is not available, a standard analytical workflow would include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the complex polycyclic structure and, crucially, for determining the relative stereochemistry at the C-16 position that defines it as an epimer.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
X-ray Crystallography: To provide unambiguous proof of the three-dimensional structure.
Potential Biological Activity and Future Directions
Preliminary information suggests that this compound may possess analgesic and antitumor properties. This aligns with the known bioactivities of other aconitine-type alkaloids. However, it is critical to note that Aconitum alkaloids are notoriously toxic, and any potential therapeutic application would require extensive investigation into the compound's pharmacological and toxicological profile.
The following logical diagram outlines potential areas of future research for this compound.
Caption: Potential avenues for future research on this compound.
Conclusion
This compound remains a molecule of significant interest at the periphery of natural product chemistry. The lack of a readily accessible primary literature source on its discovery and isolation underscores the need for further research to fully characterize this compound. This guide provides a starting point for researchers by consolidating the currently available data and outlining logical next steps for investigation. The potential for novel biological activity, tempered by the inherent toxicity of its chemical class, makes this compound a challenging yet potentially rewarding subject for future drug discovery and development efforts.
Methodological & Application
Application Note: Quantification of 16-Epipyromesaconitine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 16-Epipyromesaconitine, a toxic alkaloid and a degradation product of mesaconitine found in Aconitum species. The method utilizes a C18 column with a gradient elution of acetonitrile and an ammonium bicarbonate buffer, with detection at 240 nm. This protocol is suitable for researchers, scientists, and professionals in drug development and quality control for the accurate quantification of this compound in various sample matrices.
Introduction
This compound is a C-16 epimer of pyromesaconitine, which is formed from the hydrolysis of mesaconitine, a major toxic alkaloid present in Aconitum plants. The toxicity of Aconitum species is well-documented and is primarily attributed to these diester-diterpenoid alkaloids. Accurate quantification of these compounds is crucial for the safety assessment and quality control of herbal medicines and related drug products. This document provides a detailed protocol for the determination of this compound using a validated HPLC method.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).
-
Column: Shiseido Capcell Pak C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Ammonium Bicarbonate (analytical grade), Formic Acid (analytical grade), Methanol (HPLC grade), Water (ultrapure).
-
Standard: this compound reference standard (purity >98%).
Chromatographic Conditions
A C18 column is used for separation with a gradient elution profile to ensure optimal resolution of the analyte from other components.[1] The mobile phase consists of acetonitrile and an aqueous buffer.[1] Detection is performed at 240 nm, a common wavelength for Aconitum alkaloids.[1]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 15-25% B; 10-25 min: 25-40% B; 25-30 min: 40-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 240 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Herbal Material)
-
Extraction: Weigh 1.0 g of powdered herbal material and place it in a conical flask. Add 50 mL of a 70% methanol solution containing 0.1% formic acid.
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) based on established guidelines for similar compounds.
Table 2: Quantitative Data Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Retention Time (min) | Approx. 18.5 |
Note: These values are typical and may vary slightly depending on the specific instrument and column used.
Experimental Workflow Diagram
Caption: HPLC quantification workflow for this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Formation pathway of this compound.
Conclusion
The described HPLC method provides a reliable and accurate means for the quantification of this compound. The method is specific, sensitive, and robust, making it suitable for routine quality control analysis of raw herbal materials and finished products containing Aconitum species. Adherence to this protocol will ensure the safety and efficacy of such products.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 16-Epipyromesaconitine
Application Notes and Protocols for the Extraction of 16-Epipyromesaconitine from Aconitum Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epipyromesaconitine is a C20-diterpenoid alkaloid found in the roots of various Aconitum species. Like other pyro-type aconitine alkaloids, it is reported to possess noteworthy pharmacological activities, including analgesic and anti-inflammatory effects, with potentially lower toxicity compared to parent compounds such as aconitine. This document provides a generalized protocol for the extraction and isolation of this compound from Aconitum roots, based on established methods for similar alkaloids. Additionally, it outlines the known signaling pathways associated with this class of compounds.
Data Presentation: Quantitative Parameters for Diterpenoid Alkaloid Extraction
| Parameter | Value/Range | Remarks |
| Extraction Method | Reflux Extraction | A common and effective method for extracting alkaloids. |
| Plant Material | Dried and powdered Aconitum roots | Grinding increases the surface area for efficient extraction. |
| Solvent System | 85:15 (v/v) Ethanol:Acetic Acid (pH 3.0) | Acidified alcohol is effective for extracting alkaloids.[1] |
| Solid-to-Solvent Ratio | 1:6 (g/mL) | An optimized ratio for efficient extraction.[1] |
| Extraction Time | 1 hour per extraction cycle | Typically repeated three times for exhaustive extraction.[1] |
| Extraction Temperature | Reflux Temperature of the Solvent | |
| Purification Method | Column Chromatography, Counter-Current Chromatography | Effective for separating complex mixtures of alkaloids.[2][3] |
| Representative Yield | 0.01% - 0.1% (of dry plant material) | Yields can vary significantly based on the Aconitum species, geographical location, and harvesting time. |
Experimental Protocols
The following protocols describe a generalized procedure for the extraction, isolation, and purification of this compound from Aconitum roots.
Protocol 1: General Extraction of Total Alkaloids
This protocol is based on the principle of reflux extraction with an acidic alcohol solution to efficiently extract diterpenoid alkaloids.[1]
Materials and Reagents:
-
Dried and powdered roots of Aconitum species
-
Ethanol (95%)
-
Glacial Acetic Acid
-
Distilled Water
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Preparation of Extraction Solvent: Prepare an acidic alcohol solution by mixing ethanol and a pH 3.0 acetic acid solution in a ratio of 85:15 (v/v).
-
Extraction: a. Weigh 100 g of powdered Aconitum roots and place them in a round-bottom flask. b. Add 600 mL of the acidic alcohol solution to the flask. c. Set up the reflux apparatus and heat the mixture to reflux for 1 hour. d. Allow the mixture to cool and then filter the extract. e. Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Concentration: a. Combine the filtrates from the three extraction cycles. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. c. The resulting aqueous solution contains the total alkaloid extract.
Protocol 2: Isolation and Purification of this compound
This protocol outlines a general approach for the isolation and purification of the target alkaloid from the crude extract using column chromatography.
Materials and Reagents:
-
Total alkaloid extract (from Protocol 1)
-
Concentrated Ammonia Solution
-
Dichloromethane
-
Methanol
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Appropriate visualization reagent for alkaloids (e.g., Dragendorff's reagent)
Procedure:
-
Alkaloid Precipitation and Extraction: a. Adjust the pH of the aqueous total alkaloid extract to approximately 10 with a concentrated ammonia solution. This will precipitate the alkaloids. b. Extract the alkaline solution three times with an equal volume of dichloromethane. c. Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate. d. Filter and concentrate the dichloromethane extract to obtain the crude total alkaloids.
-
Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in dichloromethane. b. Dissolve the crude total alkaloids in a minimal amount of dichloromethane and load the solution onto the column. c. Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol. d. Collect fractions and monitor the separation using TLC. e. Combine the fractions containing the compound of interest (as determined by comparison with a standard, if available, or by further analytical methods).
-
Further Purification: a. The fractions containing this compound may require further purification using techniques such as preparative HPLC or counter-current chromatography to achieve high purity.[3][4]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and isolation of this compound.
Signaling Pathway
Aconitum alkaloids are well-known for their interaction with voltage-gated sodium channels, which is a primary mechanism of their biological activity and toxicity.[5][6][7][8]
Caption: Modulation of voltage-gated ion channels by Aconitum alkaloids.
References
- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
Application Notes and Protocols for Investigating 16-Epipyromesaconitine in Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epipyromesaconitine is a member of the C19-diterpenoid alkaloid family, compounds predominantly found in plants of the Aconitum genus. While specific research on this compound's effects on ion channels is not extensively documented, its structural similarity to well-characterized aconitine alkaloids, such as mesaconitine and aconitine, strongly suggests it may exert significant influence on the function of these crucial membrane proteins. Aconitine alkaloids are renowned for their potent activity on voltage-gated sodium channels (VGSCs), with some members also demonstrating effects on calcium channels.[1][2][3][4][5]
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a pharmacological tool in ion channel research. The protocols and conceptual frameworks are based on the established mechanisms of action of closely related aconitine alkaloids and are intended to serve as a foundational resource for initiating investigations into this specific compound.
Anticipated Mechanism of Action
Aconitine alkaloids primarily target voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[2][4] The cardiotoxicity and neurotoxicity of many aconitine compounds stem from their ability to bind to site 2 of the α-subunit of VGSCs.[3][4] This binding event leads to a persistent activation of the channels by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting their inactivation.[2][4][6]
The sustained influx of Na+ ions through these modified channels causes membrane depolarization, leading to uncontrolled cell firing and, eventually, inexcitability.[4][7] Some aconitine alkaloids, like mesaconitine, have also been shown to increase intracellular calcium concentrations ([Ca2+]i) by promoting Ca2+ influx from the extracellular space, suggesting a potential modulatory effect on calcium channels or a secondary consequence of sodium channel modification.[5]
Data Presentation: Hypothetical Quantitative Profile of this compound
The following table presents a hypothetical summary of quantitative data that could be generated from a comprehensive study of this compound. This serves as a template for researchers to populate with their experimental findings.
| Ion Channel Subtype | Assay Type | Parameter | Value | Cell Line |
| Nav1.7 | Whole-Cell Patch Clamp | IC50 (Peak Current) | e.g., 5.2 µM | HEK293 |
| Nav1.7 | Whole-Cell Patch Clamp | Shift in V1/2 of activation | e.g., -15 mV | HEK293 |
| Nav1.7 | Whole-Cell Patch Clamp | Time constant of inactivation | e.g., Increased by 50% | HEK293 |
| Nav1.5 | Whole-Cell Patch Clamp | IC50 (Peak Current) | e.g., 12.8 µM | CHO |
| Cav1.2 | Calcium Imaging | EC50 ([Ca2+]i increase) | e.g., 8.1 µM | Primary Cardiomyocytes |
| N/A | Radioligand Binding | Ki (for site 2 on VGSCs) | e.g., 2.5 µM | Rat brain synaptosomes |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol is designed to measure the effects of this compound on the gating properties of a specific voltage-gated sodium channel subtype (e.g., Nav1.7) heterologously expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the desired Nav subtype.
-
Borosilicate glass capillaries for pipette fabrication.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture HEK293 cells expressing the target Nav channel on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage protocol appropriate for the channel subtype being studied. A typical protocol to assess activation involves holding the membrane potential at -100 mV and then stepping to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments).
-
To assess the effect on inactivation, use a pre-pulse protocol where the cell is held at various potentials before a test pulse to a potential that elicits a maximal current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow the compound to equilibrate for several minutes before repeating the voltage protocols.
-
Wash out the compound with the external solution to check for reversibility of the effects.
-
Analyze the data to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of the channel.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells endogenously or exogenously expressing the ion channel of interest (e.g., primary dorsal root ganglion neurons or a suitable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
This compound stock solution.
Procedure:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply this compound at various concentrations through the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal, followed by a calcium-free solution with a chelator (e.g., EGTA) to get the minimum signal for calibration (for ratiometric dyes like Fura-2).
-
Analyze the data to quantify the change in intracellular calcium concentration as a function of this compound concentration.
Visualizations
Caption: Proposed signaling pathway for this compound action on VGSCs.
Caption: Workflow for characterizing this compound's ion channel effects.
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitum - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with Aconitine Alkaloids
A Note on 16-Epipyromesaconitine: Extensive literature searches did not yield specific data for "this compound." The following application notes and protocols are based on the well-characterized actions of the closely related and structurally similar Aconitum alkaloid, aconitine . Aconitine is a potent modulator of voltage-gated sodium channels (VGSCs) and serves as a representative tool for studying neurotoxin binding site 2. Researchers studying this compound or other novel Aconitum derivatives can adapt these protocols.
Introduction to Aconitine Alkaloids as VGSC Modulators
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2] These channels are targets for a wide array of neurotoxins, which are invaluable tools for elucidating channel structure and function.[3] Aconitine and its analogs are lipid-soluble alkaloids that act as potent modulators of VGSCs.[3] They bind to the neurotoxin receptor site 2, located within the inner pore of the channel, which is formed by the S6 transmembrane segments of the four homologous domains (I-IV) of the α-subunit.[4][5] This binding alters the gating properties of the channel, typically by causing a hyperpolarizing (negative) shift in the voltage-dependence of activation and inhibiting channel inactivation.[1][2] This leads to a persistent influx of sodium ions at or near the resting membrane potential, resulting in membrane depolarization and hyperexcitability.
Key Applications
-
Probing the structure and function of neurotoxin receptor site 2: Aconitine can be used in competitive binding assays to identify and characterize other ligands that target this site.
-
Investigating the mechanisms of VGSC activation and inactivation: By modifying these gating processes, aconitine helps to dissect the molecular movements and conformational changes involved.
-
Screening for novel VGSC modulators: The effects of aconitine can be used as a positive control or a benchmark for the discovery of new drugs targeting VGSCs.
-
Inducing neuronal hyperexcitability in cellular and tissue models: This can be useful for studying the pathophysiology of conditions like epilepsy and neuropathic pain.
Data Presentation: Effects of Aconitine on VGSC Properties
The following table summarizes the typical quantitative effects of aconitine on various subtypes of voltage-gated sodium channels. Values are illustrative and can vary depending on the specific channel isoform, expression system, and experimental conditions.
| Parameter | Description | Typical Effect of Aconitine | Example Quantitative Value |
| Voltage of Half-Maximal Activation (V1/2) | The membrane potential at which half of the sodium channels are in the open state. | Hyperpolarizing (negative) shift | ~ -80 mV to -100 mV (from a typical -40 mV to -60 mV) |
| Inhibition of Inactivation | A reduction in the rate and extent of the channel's transition from the open to the inactivated state. | Slows or removes inactivation | Significant increase in persistent sodium current |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the concentration of ligand at which half of the binding sites are occupied. | High affinity, particularly to the open state | Varies by isoform, typically in the low micromolar (µM) range |
| IC50 / EC50 | The concentration of the compound that elicits a half-maximal inhibitory or effective response. | Varies based on the specific effect measured (e.g., induction of persistent current). | Typically in the micromolar (µM) range |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of aconitine alkaloids on the gating properties of VGSCs expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Materials:
-
Cells expressing the VGSC subtype of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH). Note: Cesium is used to block potassium channels.
-
Aconitine stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV to ensure most channels are in the resting state.
-
-
Voltage Protocols:
-
Activation Protocol: From the holding potential, apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Steady-State Inactivation Protocol: Apply a 500 ms prepulse to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV) to determine the voltage-dependence of inactivation.
-
-
Compound Application:
-
Record baseline currents using the voltage protocols described above.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the aconitine alkaloid.
-
Allow sufficient time for the compound to equilibrate and exert its effect (typically 2-5 minutes).
-
Repeat the voltage protocols to measure the effects of the compound on activation and inactivation.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships and activation curves (by converting current to conductance).
-
Plot the normalized current from the inactivation protocol against the prepulse potential to generate the steady-state inactivation curve.
-
Fit the activation and inactivation curves with a Boltzmann function to determine the V1/2 and slope factor.
-
Measure any persistent current at the end of the depolarizing pulse.
-
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity of an unlabeled compound (like this compound) to neurotoxin receptor site 2 by measuring its ability to displace a known radiolabeled ligand that binds to this site, such as [3H]-batrachotoxinin-A 20-α-benzoate ([3H]BTX-B).
Materials:
-
Membrane preparations from tissue or cells expressing the VGSC of interest.
-
[3H]BTX-B or another suitable site 2 radioligand.
-
Unlabeled aconitine alkaloid (test compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing a scorpion toxin like α-pompilidotoxin to enhance radioligand binding).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known site 2 ligand (e.g., 100 µM veratridine) to saturate the binding sites.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test aconitine alkaloid.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Aconitine's effect on VGSC signaling pathway.
Caption: Workflow for patch-clamp electrophysiology.
References
- 1. mdpi.com [mdpi.com]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of toxins on the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Anti-Cancer Activity of 16-Epipyromesaconitine and Related Aconitane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epipyromesaconitine is a diterpenoid alkaloid belonging to the aconitine family, derived from plants of the Aconitum genus. While specific in vitro studies on the anti-cancer activity of this compound on various cell lines are not extensively detailed in publicly available literature, the compound has been noted for its antitumor properties.[1] The parent compound, aconitine, and other related aconitane alkaloids have been more thoroughly investigated, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This document provides a detailed overview of the established anti-cancer activities of the closely related compound, aconitine, as a representative model for the potential mechanisms of this compound. The protocols and data presented herein are based on studies of aconitine and serve as a guide for investigating the anti-cancer potential of this compound and other aconitane alkaloids.
Data Presentation: Anti-Cancer Activity of Aconitine
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of aconitine on various cancer cell lines.
Table 1: IC50 Values of Aconitine on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| B16 | Melanoma | 7.58 ± 0.99 µg/mL | 48 | [2] |
| B16F1 | Metastatic Melanoma | 12.01 ± 1.12 µg/mL | 48 | [2] |
| B16F10 | Metastatic Melanoma | 17.09 ± 1.03 µg/mL | 48 | [2] |
| HCT8 | Colon Adenocarcinoma | Not explicitly quantified | - | [3] |
| MCF-7 | Breast Cancer | Not explicitly quantified | - | [3] |
| HepG2 | Hepatoblastoma | Not explicitly quantified | - | [3] |
| KBv200 | Oral Squamous Cell Carcinoma | 224.91 µg/mL | - | [4] |
| Hepa1-6 | Hepatoma | Not explicitly quantified | - | [4] |
Table 2: Apoptosis Induction by Aconitine in B16 Melanoma Cells
| Treatment Group | Apoptotic Cells (%) | Exposure Time (hours) | Reference |
| Control | Not specified | 48 | [2] |
| Aconitine (6.25 µg/mL) | ~38% | 48 | [2] |
| Aconitine (12.5 µg/mL) | ~50% | 48 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro anti-cancer activity of compounds like this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer cell lines (e.g., B16, MCF-7, HCT-116) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways Modulated by Aconitine
Aconitine has been shown to inhibit the PI3K/AKT and MAPK/ERK1/2 signaling pathways, which are crucial for cell survival and proliferation.[5]
Caption: Aconitine-mediated inhibition of PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for In Vitro Anti-Cancer Screening
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a test compound.
Caption: General workflow for in vitro anti-cancer drug screening.
Logical Relationship of Apoptosis Induction
This diagram shows the logical steps from compound treatment to the induction of apoptosis.
Caption: Logical flow from compound action to apoptosis.
References
- 1. Buy this compound [smolecule.com]
- 2. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer activity of aconitine on melanoma cell line B16 - PubMed [pubmed.ncbi.nlm.nih.gov]
"16-Epipyromesaconitine" as a potential analgesic agent
Application Notes and Protocols for "16-Epipyromesaconitine" as a Potential Analgesic Agent
Disclaimer: Direct experimental data on the analgesic properties and mechanism of action of this compound is not currently available in the public domain. The following application notes and protocols are based on studies of structurally related C19 diterpenoid alkaloids from Aconitum species, such as aconitine, mesaconitine, and others. These notes are intended to provide a theoretical framework and guidance for researchers investigating this compound as a potential analgesic agent. All protocols and data should be adapted and validated specifically for this compound.
Introduction
This compound is a C19 diterpenoid alkaloid belonging to the aconitine family of natural products, which are the principal pharmacologically active constituents of plants from the Aconitum genus.[1] Extracts from Aconitum species have been utilized in traditional medicine for their anti-inflammatory and analgesic properties.[2] Several aconitine alkaloids, including aconitine, 3-acetylaconitine, bulleyaconitine A, and lappaconitine, have demonstrated significant analgesic effects in various animal models of pain.[1] These compounds are considered non-narcotic analgesics, as they do not appear to induce physical dependence.[1] This document outlines potential applications and experimental protocols for the investigation of this compound as a novel analgesic agent.
Potential Mechanism of Action
The analgesic mechanism of aconitine alkaloids is complex and not fully elucidated but is thought to involve multiple pathways. Unlike opioid analgesics, some aconitine alkaloids' effects are not reversible by naloxone, suggesting a mechanism independent of opioid receptors.[3] The primary proposed mechanisms include:
-
Voltage-Gated Sodium Channel Modulation: Aconitine and related alkaloids are known to interact with voltage-gated sodium channels, which may lead to a blockade of neuronal conduction.[2]
-
Central Monoaminergic System Involvement: The analgesic effects of some aconitine alkaloids, such as mesaconitine, appear to be closely related to the central catecholaminergic system, particularly the noradrenergic system.[1][3]
-
Anti-inflammatory Action: Some aconitine alkaloids exhibit anti-inflammatory effects, which may contribute to their analgesic properties by reducing inflammation-induced pain.[1][4]
Diagram: Proposed Analgesic Signaling Pathway of Aconitine Alkaloids
Caption: Proposed mechanism of action for aconitine alkaloids.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related aconitine alkaloids. This data can serve as a preliminary reference for designing experiments with this compound.
Table 1: Analgesic Activity of Aconitine in Murine Pain Models [5][6]
| Pain Model | Compound | Dose (mg/kg) | Effect |
| Hot Plate Test | Aconitine | 0.3 | 17.12% increase in pain threshold |
| Aconitine | 0.9 | 20.27% increase in pain threshold | |
| Aspirin (Control) | 200 | 19.21% increase in pain threshold | |
| Acetic Acid Writhing Test | Aconitine | 0.3 | 68% inhibition of writhing |
| Aconitine | 0.9 | 76% inhibition of writhing | |
| Aspirin (Control) | 200 | 75% inhibition of writhing | |
| Formalin Test (Phase I) | Aconitine | 0.3 | 33.23% inhibition |
| Aconitine | 0.9 | 20.25% inhibition | |
| Formalin Test (Phase II) | Aconitine | - | 36.08% inhibition |
| Aspirin (Control) | - | 48.82% inhibition | |
| CFA-Induced Nociception | Aconitine | 0.3 | 131.33% improvement in pain threshold |
| Aspirin (Control) | - | 152.03% improvement in pain threshold |
Table 2: Analgesic Effects of Various Aconitum Alkaloids in Acetic Acid-Induced Writhing Test in Mice [7]
| Compound | Effect on Writhing |
| Napelline | Significant reduction |
| Hypaconitine | Significant reduction |
| Songorine | Significant reduction |
| Mesaconitine | Significant reduction |
| 12-epinapelline N-oxide | Significant reduction |
Experimental Protocols
The following are detailed protocols for common preclinical models used to assess analgesic activity. These should be adapted for the specific properties of this compound.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Acclimate mice to the testing environment for at least 30 minutes.
-
Administer this compound (dissolved in a suitable vehicle) or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.
-
Immediately after acetic acid injection, place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Hot Plate Test
This model assesses central analgesic activity.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5 °C).
-
Gently place each animal on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle control.
-
Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Formalin Test
This model is used to assess both neurogenic and inflammatory pain.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Procedure:
-
Administer this compound or vehicle control.
-
After the appropriate pretreatment time, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time spent licking or biting the injected paw during the first phase (0-5 minutes post-injection, neurogenic pain) and the second phase (15-30 minutes post-injection, inflammatory pain).
-
-
Data Analysis: Compare the licking/biting time in the treated groups with the control group for both phases.
Diagram: Experimental Workflow for Analgesic Screening
Caption: A general workflow for screening potential analgesic agents.
Safety and Toxicity
Aconitine alkaloids are known for their narrow therapeutic window and potential for toxicity, including cardiotoxicity and neurotoxicity. Therefore, it is crucial to conduct thorough toxicity studies for this compound. Acute toxicity studies should be performed to determine the LD50 value.
Conclusion
While direct evidence is lacking for this compound, the analgesic properties of related aconitine alkaloids suggest that it may be a promising candidate for development as a novel non-addictive analgesic. The protocols and data presented here provide a foundational framework for initiating such investigations. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described analgesic screening assays and to elucidate its precise mechanism of action and safety profile.
References
- 1. Portico [access.portico.org]
- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic activity of diterpene alkaloids from Aconitum baikalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 16-Epipyromesaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epipyromesaconitine is a diterpenoid alkaloid belonging to the aconitine class of compounds. Aconitine alkaloids, derived from plants of the Aconitum genus, are known for their potent biological activities, which include significant cardiotoxicity and neurotoxicity.[1][2][3][4] The primary mechanism of action for many aconitine alkaloids involves the persistent activation of voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.[2][3][5] This leads to a constant influx of sodium ions, membrane depolarization, and subsequent disruption of normal cellular function.[1] While highly toxic, some aconitine alkaloids have also demonstrated potential therapeutic effects, including analgesic, anti-inflammatory, and anti-cancer activities.[6][7][8][9]
These application notes provide a comprehensive framework for the in vivo investigation of this compound, a novel and uncharacterized member of this class. The following protocols are designed to guide researchers in determining the acute toxicity, and evaluating the potential analgesic, anti-inflammatory, and cardiotoxic effects of this compound in rodent models.
I. Preliminary Studies & Acute Toxicity Assessment
Prior to efficacy studies, it is crucial to determine the acute toxicity and lethal dose (LD50) of this compound to establish a safe dose range for subsequent experiments.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This protocol is adapted from OECD Guideline 425.
Objective: To determine the acute oral toxicity (LD50) of this compound.
Animals: Female Swiss albino mice (6-8 weeks old, 20-25 g). A single sex is used to reduce variability.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 1% Tween 80)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Methodology:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (with access to water) before oral administration.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made from this stock. A starting dose should be selected based on any available in vitro cytotoxicity data or information on related compounds. For aconitine alkaloids, a starting dose in the low mg/kg range is advisable.[4]
-
Administration: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Dosing Subsequent Animals:
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
-
Endpoint: The test is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred). The LD50 is then calculated using the AOT425StatPgm software.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Data Presentation: Acute Toxicity of this compound
| Parameter | Value |
| Animal Model | Female Swiss Albino Mice (6-8 weeks) |
| Route of Administration | Oral Gavage |
| Starting Dose (example) | 1.0 mg/kg |
| Calculated LD50 | To be determined experimentally mg/kg |
| 95% Confidence Interval | To be determined experimentally |
| Observed Toxic Signs | e.g., Paresthesia, convulsions, respiratory distress, cardiac arrhythmia |
| Time to Onset of Signs | To be determined experimentally |
| Time to Death | To be determined experimentally |
II. Evaluation of Potential Therapeutic Effects
Based on the known activities of other aconitine alkaloids, this compound may possess analgesic and anti-inflammatory properties.[7][8]
A. Analgesic Activity Assessment
Experimental Protocol: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity.
Objective: To assess the analgesic effect of this compound on visceral pain.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Vehicle
-
Positive control: Diclofenac sodium (10 mg/kg)
-
0.6% (v/v) acetic acid solution
-
Intraperitoneal (i.p.) injection needles
-
Observation chambers
Methodology:
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Diclofenac sodium)
-
Group III-V: this compound (e.g., 1/10th, 1/20th, and 1/40th of the LD50)
-
-
Drug Administration: Administer the vehicle, diclofenac sodium, or this compound orally or intraperitoneally.
-
Induction of Writhing: 30 minutes (i.p.) or 60 minutes (p.o.) after treatment, administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Data Presentation: Analgesic Activity of this compound
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | Experimental value | - |
| Diclofenac Sodium | 10 | Experimental value | Calculated |
| This compound (Low) | Dose 1 | Experimental value | Calculated |
| This compound (Mid) | Dose 2 | Experimental value | Calculated |
| This compound (High) | Dose 3 | Experimental value | Calculated |
B. Anti-inflammatory Activity Assessment
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
Objective: To evaluate the anti-inflammatory effect of this compound.
Animals: Male Wistar rats (150-200 g).
Materials:
-
This compound
-
Vehicle
-
Positive control: Indomethacin (10 mg/kg)
-
1% (w/v) carrageenan solution in saline
-
Plethysmometer
-
Subplantar injection needles
Methodology:
-
Grouping: Randomly divide animals into groups (n=6 per group) similar to the analgesic study.
-
Drug Administration: Administer the vehicle, indomethacin, or this compound orally or intraperitoneally.
-
Baseline Measurement: One hour after drug administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Activity of this compound
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{% Inhibition of Paw Edema (± SEM)} | | -------------------------------- | :----------: | :----------: | :----------: | :----------: | :----------: | | | | 1 hr | 2 hr | 3 hr | 4 hr | | Vehicle Control | - | 0 | 0 | 0 | 0 | | Indomethacin | 10 | Calculated | Calculated | Calculated | Calculated | | This compound (Low) | Dose 1 | Calculated | Calculated | Calculated | Calculated | | This compound (Mid) | Dose 2 | Calculated | Calculated | Calculated | Calculated | | This compound (High) | Dose 3 | Calculated | Calculated | Calculated | Calculated |
III. Evaluation of Potential Cardiotoxicity
Given the known cardiotoxic effects of aconitine alkaloids, a preliminary in vivo assessment of cardiovascular function is essential.[2][4]
Experimental Protocol: In Vivo Electrocardiogram (ECG) Monitoring
Objective: To assess the potential of this compound to induce cardiac arrhythmias.
Animals: Male Wistar rats (250-300 g).
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
ECG recording system with needle electrodes
-
Heating pad to maintain body temperature
Methodology:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad. Insert subcutaneous needle electrodes for a standard Lead II ECG recording.
-
Baseline Recording: Allow the animal to stabilize and record a baseline ECG for at least 15-20 minutes.
-
Drug Administration: Administer a single intravenous (i.v.) or intraperitoneal (i.p.) dose of the vehicle or this compound (a sub-lethal dose determined from the acute toxicity study).
-
ECG Monitoring: Continuously record the ECG for at least 60-90 minutes post-administration.
-
Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, QT interval, and the presence of arrhythmias (e.g., ventricular ectopics, ventricular tachycardia, bradycardia).
Data Presentation: Cardiotoxic Effects of this compound
| Parameter | Vehicle Control (Baseline) | Vehicle Control (Post-dose) | This compound (Baseline) | This compound (Post-dose) |
| Heart Rate (bpm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PR Interval (ms) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| QRS Duration (ms) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| QTc Interval (ms) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Arrhythmia Incidence | e.g., 0/6 | e.g., 0/6 | e.g., 0/6 | Incidence and type of arrhythmia |
IV. Visualizations
Signaling Pathway
Caption: Aconitine alkaloid mechanism of action.
Experimental Workflow
Caption: Phased in vivo experimental workflow.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine [flipper.diff.org]
- 4. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aconitine: A review of its pharmacokinetics, pharmacology, toxicology and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
Application Notes and Protocols for 16-Epipyromesaconitine as a Pharmacological Tool in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epipyromesaconitine is a diterpenoid alkaloid belonging to the C19-norditerpenoid class of compounds. While direct pharmacological data on this compound is scarce in publicly available literature, its structural relationship to the well-characterized alkaloid, mesaconitine, and the class of pyro-diterpenoid alkaloids allows for informed application as a pharmacological tool. This document provides a comprehensive overview of the potential uses of this compound in receptor studies, drawing parallels from the known pharmacology of mesaconitine and pyro-type aconitine alkaloids.
The "pyro-" designation suggests a modification of the parent aconitine structure, which has been shown to significantly reduce the notorious toxicity associated with Aconitum alkaloids, making these derivatives potentially safer tools for in vitro and in vivo research. The "16-epi-" prefix indicates a specific stereochemical configuration at the 16th position, which could influence receptor binding affinity and selectivity.
These application notes are intended to guide researchers in utilizing this compound to probe the function of the noradrenergic system and voltage-gated sodium channels.
Pharmacological Profile and Mechanism of Action
Based on the known activities of related compounds, this compound is predicted to primarily interact with:
-
Voltage-Gated Sodium Channels (VGSCs) : Aconitine alkaloids are well-known modulators of VGSCs. They typically bind to site 2 of the channel, leading to persistent activation and a block of inactivation. This results in an increased influx of sodium ions, causing membrane depolarization. Studies on pyro-type aconitine alkaloids suggest they retain some activity at VGSCs but with significantly lower toxicity compared to their parent compounds.[1][2]
-
Noradrenergic System : Mesaconitine has been demonstrated to interact with the noradrenergic system by inhibiting the reuptake of noradrenaline (norepinephrine).[3] This leads to an increased concentration of noradrenaline in the synaptic cleft, thereby potentiating adrenergic signaling. It is also suggested to interact with both α- and β-adrenergic receptors.[4]
Quantitative Data Summary
Due to the limited direct research on this compound, the following table summarizes the available quantitative data for its parent compound, mesaconitine, and related aconitine alkaloids to provide a reference for expected activity.
| Compound | Target | Assay Type | Value | Species | Reference |
| Mesaconitine | Noradrenaline Transporter (NET) | [³H]noradrenaline uptake inhibition | Ki = 111.95 ± 18 nM | Rat (hippocampal synaptosomes) | [3] |
| Aconitine | Muscarinic Receptors | [³H]QNB binding inhibition | IC₅₀ = 20 µM | Mouse (forebrain) | [5] |
| Aconitine Alkaloids (High Affinity Group) | Voltage-Gated Sodium Channel Site 2 | Radioligand Binding | Ki ≈ 1 µM | Not Specified | [6] |
| Aconitine Alkaloids (High Affinity Group) | Synaptosomal Ca²⁺ influx | Functional Assay | EC₅₀ ≈ 3 µM | Not Specified | [6] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the pharmacological activity of this compound.
Protocol 1: Radioligand Binding Assay for Noradrenaline Transporter (NET)
This protocol is designed to determine the binding affinity (Ki) of this compound for the noradrenaline transporter.
Materials:
-
HEK-293 cells stably expressing the human noradrenaline transporter (hNET)
-
[³H]Nisoxetine (radioligand)
-
This compound
-
Desipramine (positive control inhibitor)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture hNET-expressing HEK-293 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or desipramine for control), and 50 µL of [³H]Nisoxetine (at a final concentration close to its Kd).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to initiate the binding reaction.
-
For determining non-specific binding, use a high concentration of desipramine (e.g., 10 µM).
-
Incubate the plate at 4°C for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol allows for the functional characterization of the effects of this compound on voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y or Neuro2a).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
External solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4
-
Internal solution: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES, pH 7.2
-
This compound
-
Tetrodotoxin (TTX) (for blocking sodium channels as a control)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and allow them to adhere and grow for 24-48 hours.
-
Differentiate cells if necessary to enhance the expression of voltage-gated sodium channels.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -100 mV.
-
-
Data Acquisition:
-
Record sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
Establish a stable baseline recording of sodium currents in the external solution.
-
Perfuse the cell with a known concentration of this compound and record the changes in the sodium current.
-
To study use-dependency, apply a train of depolarizing pulses.
-
After recording the effects of this compound, apply TTX (e.g., 1 µM) to confirm that the recorded currents are mediated by voltage-gated sodium channels.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of activation and inactivation.
-
Construct current-voltage (I-V) relationships and steady-state inactivation curves.
-
Analyze the effects of this compound on these parameters to determine its mechanism of action (e.g., channel activation, block, or modification of gating).
-
Signaling Pathways and Experimental Workflows
Diagrams
Figure 1: Proposed mechanism of action of this compound on the noradrenergic synapse.
Figure 2: Logical workflow for the pharmacological characterization of this compound.
Figure 3: Proposed interaction of this compound with voltage-gated sodium channels.
Conclusion
This compound represents a potentially valuable pharmacological tool for the study of the noradrenergic system and voltage-gated sodium channels. Its predicted lower toxicity compared to parent aconitine alkaloids makes it a more attractive candidate for in-depth pharmacological investigation. The provided protocols and diagrams offer a framework for researchers to systematically characterize its activity and unlock its potential in neuroscience and drug discovery. Further research is warranted to elucidate the precise binding affinities and functional effects of this specific compound.
References
- 1. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Aconitum alkaloid mesaconitine in rat hippocampal slices and the involvement of alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of sodium channel ligands on muscarinic receptor binding in mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of 16-Epipyromesaconitine Purity using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Epipyromesaconitine is a C19-diterpenoid alkaloid and an epimer of pyromesaconitine. As with other aconitine-type alkaloids, stringent purity assessment is crucial for research and development due to their potential biological activity and inherent toxicity. This document provides a detailed protocol for determining the purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is adapted from established methods for the analysis of structurally related aconitine alkaloids.[1][2][3][4][5]
Experimental Protocol
This protocol outlines the necessary steps for assessing the purity of a this compound sample.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
Sonicator.
2. Reagents and Chemicals
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Ammonium bicarbonate (or Triethylamine, TEA) for buffer preparation.
-
Purified water (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or acetic acid (for pH adjustment).
3. Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium bicarbonate buffer in water, adjust the pH to 9.5-10.0 with formic acid or an appropriate base. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) or Methanol.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of approximately 1 mg/mL. From the stock solution, prepare a working standard solution at a concentration of about 0.1 mg/mL by diluting with the diluent.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be tested and prepare a solution with a nominal concentration of 0.1 mg/mL in the diluent. Sonicate briefly if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. HPLC Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Bicarbonate (pH 10.0)B: Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm[2][4] |
| Run Time | Approximately 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30 | 70 | 30 |
5. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Percent Purity = (Area of the main peak / Total area of all peaks) x 100%
System suitability tests should be performed to ensure the validity of the analytical method.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Table 3: Example Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 5.8 | 1500 | 0.05 |
| 2 (this compound) | 15.2 | 2985000 | 99.50 |
| 3 | 18.1 | 10500 | 0.35 |
| 4 | 21.5 | 3000 | 0.10 |
| Total | 3000000 | 100.00 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
References
- 1. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 2. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aconitine Alkaloid Extraction
This technical support center provides troubleshooting guidance for researchers experiencing low extraction yields of aconitine-type alkaloids, with a focus on compounds like 16-Epipyromesaconitine. The advice provided is based on established methods for extracting similar and more common aconitine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of aconitine alkaloids?
A1: The extraction yield of aconitine alkaloids is primarily influenced by several factors: the choice of extraction solvent, the pH of the extraction medium, the extraction temperature, and the duration of the extraction process.[1][2][3] The specific plant species and the part of the plant being used also significantly determine the inherent alkaloid content.[4]
Q2: Which solvents are most effective for extracting aconitine alkaloids?
A2: Aconitine alkaloids are generally soluble in polar organic solvents. Diethyl ether and ethanol are commonly used.[1][5] The choice of solvent can impact not only the yield but also the purity of the extract. For instance, a mixture of dichloromethane and diethyl ether may result in a cleaner background but a lower yield compared to pure diethyl ether.[1]
Q3: How does pH affect the stability and extraction of aconitine alkaloids?
A3: The pH of the extraction medium is crucial. A basic environment, often achieved by adding ammonia, is typically used to ensure the alkaloids are in their free base form, which enhances their solubility in organic solvents.[1] However, excessively high pH can be detrimental to the ester bonds present in the structure of many aconitine alkaloids, potentially leading to degradation.[2] Acidic conditions, using dilute acids like sulfuric acid in an ethanol-water solution, have also been employed in reflux extraction methods.
Q4: Can the extraction method itself impact the yield?
A4: Absolutely. Various methods like cold maceration, heat reflux extraction, ultrasonic-assisted extraction (UAE), and pulsed electric field (PEF) extraction have been used.[5] Newer techniques like PEF have shown the potential for higher yields in shorter times with lower energy costs compared to traditional methods.[5] The optimal method can depend on the specific alkaloid and the plant matrix.
Troubleshooting Guide for Low Extraction Yield
This guide is designed to help you identify and resolve potential issues leading to a low yield of this compound.
Problem 1: Very low or no detectable amount of this compound in the extract.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Selection | Aconitine alkaloids have varying polarities. If your target compound is not being extracted, consider changing the solvent or using a sequence of solvents with different polarities. For instance, start with a non-polar solvent to remove lipids, followed by a polar solvent like ethanol or methanol for the actual extraction. |
| Incorrect pH of Extraction Medium | Ensure the pH of your solvent system is optimized. For solid-phase extraction, a pH of around 8.0 has been found to be optimal for the extraction of some aconitine alkaloids.[2] For solvent extraction, an alkaline condition is generally preferred. |
| Degradation of the Target Compound | Aconitine alkaloids can be sensitive to heat and pH.[2] If using heat reflux, try reducing the temperature or the extraction time. Also, verify that the pH is not excessively high, which could lead to hydrolysis of ester bonds.[2] Consider using a milder extraction method like maceration at room temperature. |
| Inefficient Cell Lysis | The plant material must be sufficiently ground to a fine powder to ensure proper solvent penetration. Inefficient grinding will result in poor extraction. |
Problem 2: The extraction yield is lower than expected.
| Potential Cause | Troubleshooting Step |
| Suboptimal Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to extract the alkaloids completely. An optimized solid-to-solvent ratio is important. For example, a 1:12 solid-to-solvent ratio has been used in some high-yield extractions.[5] |
| Insufficient Extraction Time | The extraction may be incomplete. For methods like maceration, a longer soaking time (e.g., 36 hours) might be necessary.[3] For other methods, increasing the extraction time or the number of extraction cycles could improve the yield. |
| Matrix Interferences | The presence of other compounds in the plant matrix can interfere with the extraction process. A solid-phase extraction (SPE) cleanup step can be employed to remove interferences and enrich the alkaloid fraction.[1] |
| Variation in Plant Material | The concentration of alkaloids can vary significantly between different batches or collection times of the plant material.[4] If possible, analyze a sample of the raw material to determine the expected alkaloid content. |
Quantitative Data Summary
The following tables provide a summary of extraction yields for related aconitine alkaloids under different conditions. This data can serve as a reference for optimizing the extraction of this compound.
Table 1: Aconitine Content in Various Aconitum Species Using Different Extraction Methods
| Aconitum Species | Extraction Method | Aconitine Content (μg/g) |
| Aconitum szechenyianum | Refluxed acidic alcohol | 331.7 - 1700 |
| Aconitum pendulum | Refluxed acidic alcohol | 296.3 |
| Aconitum chasmanthum | Sonication with 0.05 M HCl | 7800 - 8100 |
| Data sourced from a 2024 review on aconitine.[4] |
Table 2: Comparison of Extraction Methods for Guanfu Base A (GFA) from Aconitum coreanum
| Extraction Method | Extraction Time | GFA Yield (mg/g) |
| Pulsed Electric Field (PEF) | < 1 min | 3.94 |
| Heat Reflux Extraction (HRE) | 10 h | Not specified |
| Ultrasonic-Assisted Extraction (UAE) | 40 min | Not specified |
| Data from a study on high-yield extraction methods.[5] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Aconitine Alkaloids
This protocol is adapted from a method for the determination of aconitine alkaloids in dietary supplements.[1]
-
Sample Preparation: Weigh 1g of the powdered plant material.
-
Extraction:
-
Add 10 mL of diethyl ether and 1 mL of concentrated ammonia solution.
-
Vortex for 1 minute and then sonicate for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process two more times.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
SPE Cleanup:
-
Condition an OASIS MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Reconstitute the dried extract in 5 mL of 2% formic acid and load it onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 2% formic acid followed by 5 mL of methanol.
-
Elute the alkaloids with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS or HPLC analysis.
Protocol 2: Pulsed Electric Field (PEF) Extraction of Alkaloids
This protocol is based on a high-yield method for extracting alkaloids from Aconitum coreanum.[5]
-
Sample Preparation: Mix the powdered plant material with a 90% ethanol-water solution at a solid-to-solvent ratio of 1:12.
-
PEF Treatment:
-
Place the mixture in the PEF treatment chamber.
-
Apply a pulsed electric field with an intensity of 20 kV/cm.
-
Use a pulse frequency and number of pulses optimized for your system (e.g., 8 pulses). The total extraction time is typically less than 1 minute.
-
-
Post-Extraction:
-
Immediately after PEF treatment, filter the mixture to separate the extract from the solid plant material.
-
The resulting extract can be further purified or directly analyzed.
-
Visualizations
Troubleshooting Workflow for Low Extraction Yield
A flowchart for troubleshooting low extraction yield.
General Workflow for Aconitine Alkaloid Extraction and Analysis
A general experimental workflow for alkaloid extraction.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of 16-Epipyromesaconitine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 16-Epipyromesaconitine. The information is based on studies of closely related aconitine alkaloids and is intended to serve as a practical resource for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
A1: While specific data for this compound is limited, based on related C19-norditerpenoid alkaloids like aconitine, it is expected to be most stable in acidic aqueous solutions and polar aprotic organic solvents.[1] It is likely susceptible to hydrolysis in neutral to alkaline aqueous solutions, a common characteristic of aconitine-type compounds.[2]
Q2: I am observing rapid degradation of my compound in a phosphate buffer saline (PBS) solution at pH 7.4. Is this normal?
A2: Yes, this is expected behavior for aconitine alkaloids. Studies on related compounds such as aconitine, mesaconitine, and hypaconitine show extensive hydrolysis in PBS at pH 7.4.[2] To minimize degradation in aqueous buffers, consider using a lower pH if your experimental conditions allow.
Q3: What are the primary degradation products I should expect to see?
A3: The primary degradation pathway for aconitine alkaloids is hydrolysis. This typically involves the cleavage of the acetyl and benzoyl ester groups. For parent compounds like aconitine, this results in the formation of benzoylaconine and eventually aconine.[3] You should anticipate analogous hydrolysis products for this compound.
Q4: How should I prepare stock solutions of this compound to ensure stability?
A4: For short-term storage, stock solutions should be prepared in a non-aqueous, polar solvent such as acetonitrile (ACN) or methanol.[1][2] For longer-term storage, acidic conditions are preferable. A common practice is to dissolve the compound in a mixture of acetonitrile and 0.1% acetic acid (1:1).[1] Avoid preparing stock solutions in alkaline media, such as methanol with ammonia, as this can accelerate degradation.[1]
Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for stability characterization of aconite alkaloids.[2] Reversed-phase liquid chromatography with ultraviolet detection (RP-LC-UV) can also be employed.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in LC-MS analysis of aqueous samples. | Hydrolysis of the ester groups in neutral or alkaline pH. | - Lower the pH of the aqueous solution (if compatible with the experiment).- Reduce the incubation time and temperature.- Prepare samples immediately before analysis. |
| Inconsistent results between experimental replicates. | Instability of the compound during sample preparation or storage. | - Ensure consistent timing for all sample preparation steps.- Use an autosampler with temperature control set to a low temperature (e.g., 4°C).- Prepare fresh stock solutions for each experiment. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products or interaction with solvent components. | - Characterize the new peaks using MS/MS to identify potential hydrolysis products.- Run a solvent blank to rule out contamination.- If using methanol, be aware of the potential for the formation of 8-deacetyl-8-O-methyl derivatives upon heating.[4] |
| Low recovery of the analyte from biological matrices. | Adsorption to labware or instability in the matrix. | - Use silanized glassware or low-adsorption polypropylene tubes.- Evaluate the stability of the compound directly in the biological matrix at different time points.- Employ a rapid extraction method, such as online solid-phase extraction (SPE).[2] |
Stability Data Summary
The following tables summarize the stability of related aconitine alkaloids in various solvents, which can serve as an estimate for the behavior of this compound.
Table 1: Stability of Aconitine Analogs in Different Media
| Compound | Solvent/Medium | Stability | Reference |
| Aconitine (AC) | PBS (pH 7.4) | Extensive hydrolysis | [2] |
| Mesaconitine (MA) | PBS (pH 7.4) | Extensive hydrolysis | [2] |
| Hypaconitine (HA) | PBS (pH 7.4) | Extensive hydrolysis | [2] |
| Benzoylmesaconine (BMA) | PBS (pH 7.4), Methanol, Acetonitrile | Stable | [2] |
| Benzoylaconine (BAC) | PBS (pH 7.4), Methanol, Acetonitrile | Stable | [2] |
| Benzoylhypaconine (BHA) | PBS (pH 7.4), Methanol, Acetonitrile | Stable | [2] |
| Aconitine | Methanol with 5% Ammonia | Half-life of approx. 4-5 days | [1] |
| Aconitine | Acetonitrile or acidic media | No signs of degradation for up to 6 months | [1] |
Table 2: Sample Stability Under Different Storage Conditions
| Compound | Condition | Stability |
| Aconitine Alkaloids | Room temperature for 4 h | Stable[5] |
| Aconitine Alkaloids | Autosampler (10 h) | Stable[5] |
| Aconitine Alkaloids | -20°C for 1 week | Stable[5] |
| Aconitine Alkaloids | Three freeze-thaw cycles | Stable[5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a suitable solvent. For optimal stability, use a mixture of acetonitrile and 0.1% acetic acid (1:1).[1]
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in a tightly sealed container.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired concentration using the appropriate experimental buffer or solvent immediately before use.
-
If using aqueous buffers, prepare the working solution on ice to minimize degradation.
-
Protocol 2: Stability Assessment in Different Solvents
-
Incubation:
-
Prepare solutions of this compound at a known concentration in the test solvents (e.g., PBS pH 7.4, acetonitrile, methanol, acidic buffer).
-
Incubate the solutions at a controlled temperature (e.g., 37°C) in a thermostatic autosampler or water bath.[2]
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
-
Sample Analysis:
-
Immediately quench any reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each solvent.
-
Calculate the degradation rate constant and half-life in each condition.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical flowchart for troubleshooting common issues in stability experiments.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 16-Epipyromesaconitine Degradation and Identification
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 16-Epipyromesaconitine?
Based on the known degradation of aconitine, this compound is expected to degrade primarily through two main pathways: hydrolysis and pyrolysis.
-
Hydrolysis: This involves the cleavage of the ester bonds at the C8 and C14 positions. The C8-acetyl group is typically more labile and hydrolyzes first, followed by the C14-benzoyl group. This results in less toxic monoester and amino alcohol derivatives.[1][2][3]
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Pyrolysis: When heated in a dry state, aconitine-type alkaloids can undergo pyrolysis to form pyro-derivatives.[4]
Q2: What are the potential degradation products of this compound?
Extrapolating from studies on aconitine, the primary degradation products you might encounter are:
-
Monoester derivatives: Formed by the hydrolysis of the C8-acetyl group.
-
Amino alcohol derivatives: Formed by the subsequent hydrolysis of the C14-benzoyl group.
-
Pyro-derivatives: Formed under thermal stress.
It is important to note that the stereochemistry of this compound may influence the rate and nature of degradation compared to aconitine.
Q3: What analytical techniques are best suited for identifying these degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of degradation products.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is a powerful tool for separating and detecting degradation products, providing molecular weight and fragmentation data for structural elucidation.[1][2][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR are essential for the definitive structural confirmation of isolated degradation products.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, often after derivatization of the analytes.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.
Possible Cause 1: On-column degradation.
-
Troubleshooting:
-
Evaluate the pH of your mobile phase. Aconitine alkaloids can be unstable at pH values above 10.[7]
-
Consider using a lower column temperature.
-
Inject a freshly prepared sample to minimize degradation in the autosampler.
-
Possible Cause 2: Degradation during sample preparation.
-
Troubleshooting:
-
Minimize the time between sample preparation and analysis.
-
Avoid high temperatures during extraction or solvent evaporation.
-
For extraction, consider solvents like chloroform or dichloromethane to minimize degradation of diester-diterpenoid alkaloids.[7]
-
Possible Cause 3: Presence of impurities in the starting material.
-
Troubleshooting:
-
Obtain a certificate of analysis for your this compound standard.
-
Characterize the starting material thoroughly using multiple analytical techniques (e.g., HPLC-UV, MS, NMR).
-
Issue 2: I am unable to identify the structure of a major degradation product.
Possible Cause 1: Insufficient data from a single analytical technique.
-
Troubleshooting:
-
Employ orthogonal analytical methods. For example, if you have MS data, try to isolate the impurity and acquire NMR data.
-
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.
-
Possible Cause 2: The degradation product is an isomer of a known compound.
-
Troubleshooting:
-
Careful analysis of MS/MS fragmentation patterns and NMR chemical shifts is required to differentiate between isomers.
-
Comparison with reference standards, if available, is the most reliable method.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[8] The goal is to achieve 5-20% degradation of the drug substance.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 30 minutes to 24 hours | Monoester and amino alcohol derivatives |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 30 minutes to 24 hours | Monoester and amino alcohol derivatives |
| Oxidative | 3% H₂O₂ at room temperature | 24 hours | Oxidized derivatives |
| Thermal (Dry) | 105 °C or 40 °C below melting point | 24 hours | Pyro-derivatives |
| Photolytic | ICH-compliant photostability chamber | As per ICH Q1B | Photodegradation products |
Note: These conditions are starting points and should be optimized for this compound.
Sample Preparation for LC-MS Analysis
Protocol for Plasma Samples (Protein Precipitation): [5]
-
To 100 µL of plasma, add 1 mL of methanol.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
Protocol for Spice Powders (Solid-Liquid Extraction): [9]
-
Weigh 1 g of the sample into a centrifuge tube.
-
Add 10 mL of 75:25 (v/v) methanol/2% formic acid in water.
-
Shake for 1 hour, followed by sonication for 10 minutes.
-
Centrifuge at 4500 rpm for 10 minutes.
-
Dilute an aliquot of the supernatant with 50:50 (v/v) methanol/0.1% formic acid in water to a suitable concentration for analysis.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for identification of degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. sciex.com [sciex.com]
Technical Support Center: Analysis of 16-Epipyromesaconitine by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 16-Epipyromesaconitine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?
Answer: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase HPLC.
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Peak Tailing: This is often caused by the interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase.
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Solution 1: Adjust Mobile Phase pH. Since this compound is an alkaloid, its ionization state is pH-dependent.[1][2] Operating the mobile phase at a low pH (e.g., pH 3) will ensure the analyte is in a single protonated form and minimize interactions with silanols. Conversely, a high pH (e.g., pH 10) can be used to deprotonate the analyte, though this requires a pH-stable column.[3]
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Solution 2: Add a Competing Base. Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby improving peak symmetry.[4]
-
-
Peak Fronting: This may indicate column overload.
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Solution: Reduce the concentration of the sample being injected.
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Question: My this compound peak is not well-resolved from other components in my sample. How can I improve the resolution?
Answer: Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.
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Solution 1: Optimize the Organic Modifier. Vary the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention time and may improve the separation of early-eluting peaks.
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Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
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Solution 3: Adjust the Mobile Phase pH. As mentioned, pH can significantly impact the retention of ionizable compounds.[1][2] A systematic evaluation of pH can help to achieve optimal separation.
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Solution 4: Modify the Aqueous Phase. The addition of a buffer, such as ammonium bicarbonate or ammonium acetate, can help to control the pH and improve reproducibility.[3]
Question: The retention time for my this compound peak is drifting. What are the likely causes and solutions?
Answer: Retention time drift can be caused by several factors related to the mobile phase and column.
-
Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important when using gradient elution or after changing the mobile phase.
-
-
Cause 2: Changes in Mobile Phase Composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using an online mixing system, ensure the pumps are functioning correctly.
-
-
Cause 3: Column Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC analysis of this compound?
A1: Based on methods for similar aconitine alkaloids, a good starting point for reversed-phase HPLC analysis on a C18 column would be a gradient elution with a mobile phase consisting of:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium bicarbonate.
-
Solvent B: Acetonitrile or methanol. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound.
Q2: How does the pH of the mobile phase affect the analysis of this compound?
A2: The pH of the mobile phase is a critical parameter for the analysis of basic compounds like this compound. It influences the ionization state of the analyte, which in turn affects its retention time, peak shape, and selectivity.[1][2] At low pH, the compound will be protonated, while at high pH, it will be in its free base form. The choice of pH should be made to ensure good peak shape and optimal separation from other sample components.
Q3: What are the advantages of using a buffer in the mobile phase?
A3: Using a buffer, such as ammonium bicarbonate or phosphate, helps to maintain a constant pH throughout the analysis. This leads to more reproducible retention times and improved peak shapes, especially for ionizable compounds. The concentration of the buffer should be optimized, as too low a concentration may not provide sufficient buffering capacity, while too high a concentration can lead to precipitation and instrument issues.[5]
Quantitative Data Summary
The following table summarizes typical mobile phase compositions used for the analysis of aconitine alkaloids, which can be adapted for this compound.
| Organic Solvent | Aqueous Phase Additive | pH | Column Type | Reference |
| Acetonitrile | 0.1% Formic Acid | Low | C18 | [3] |
| Acetonitrile | 10 mM Ammonium Bicarbonate | ~10 | C18 | [3] |
| Acetonitrile | 25 mM Triethylamine Phosphate Buffer | 3.0 | C18 | [5] |
| Methanol/Chloroform/Triethylamine | Water | Not specified | C18 | [4] |
Experimental Protocol
This protocol provides a general methodology for the HPLC analysis of this compound. Optimization will be required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Total Synthesis of 16-Epipyromesaconitine
Disclaimer: As of late 2025, a formal total synthesis of 16-Epipyromesaconitine has not been reported in peer-reviewed scientific literature. Consequently, this technical support center provides guidance based on the known challenges in the synthesis of structurally related, complex C19-diterpenoid alkaloids of the aconitine family. The troubleshooting guides, FAQs, and experimental protocols are predictive and generalized to assist researchers in this challenging area.
Troubleshooting Guides
This section addresses potential experimental issues in a question-and-answer format, focusing on key stages of a hypothetical synthesis of this compound.
Section 1: Construction of the Polycyclic Core
Question: My key cycloaddition reaction to form the bridged bicyclic system is resulting in low yields and a mixture of isomers. What can I do?
Answer: Constructing the sterically congested core of aconitine-type alkaloids is a common bottleneck. Low yields and poor selectivity in crucial bond-forming reactions are frequently encountered. Consider the following troubleshooting strategies:
-
Catalyst and Solvent Screening: The choice of Lewis acid and solvent can profoundly impact the stereochemical outcome and efficiency of cycloaddition reactions (e.g., Diels-Alder). A systematic screen of various Lewis acids (e.g., Et₂AlCl, SnCl₄, BF₃·OEt₂) in different solvents at a range of temperatures is highly recommended.
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Substrate Modification: The steric and electronic nature of your reacting partners can be fine-tuned. Altering protecting groups or neighboring functionalities can influence the facial selectivity of the cycloaddition.
-
Alternative Strategies: If a particular intramolecular reaction is proving problematic, consider a fragment coupling approach. Synthesizing two complex fragments separately and then joining them can be a more robust strategy.
Question: I am observing significant amounts of starting material decomposition during a late-stage C-H functionalization attempt to install a key hydroxyl group. How can I mitigate this?
Answer: Late-stage functionalization on a complex core is challenging due to the presence of multiple reactive sites.
-
Milder Reagents: Explore a range of milder oxidizing or hydroxylating agents. Conditions that are effective on simpler substrates may be too harsh for a complex, heavily functionalized molecule.
-
Protecting Group Compatibility: Ensure that all protecting groups are stable under the C-H functionalization conditions. Unintended deprotection can lead to a cascade of side reactions.
-
Directed Functionalization: If regioselectivity is an issue, consider installing a temporary directing group to guide the C-H functionalization to the desired position.
Section 2: Stereochemical Control at C16
Question: How can I achieve the desired epi-configuration at C16? Standard reduction of the C16-ketone gives the wrong diastereomer.
Answer: Controlling the stereochemistry at C16 is a critical and formidable challenge. The facial bias of the reduction of a C16-ketone will be heavily influenced by the steric environment of the surrounding polycyclic framework.
-
Sterically Hindered Reducing Agents: Employing bulky reducing agents, such as L-Selectride® or K-Selectride®, can often reverse the facial selectivity compared to less hindered reagents like NaBH₄. These reagents will approach from the less sterically encumbered face of the ketone.
-
Chelation-Controlled Reduction: If there is a nearby hydroxyl or other Lewis basic group, using a reducing agent that can chelate (e.g., reagents containing zinc or cerium) can lock the conformation of the substrate and lead to a highly diastereoselective reduction.
-
Thermodynamic vs. Kinetic Control: The observed product may be the result of kinetic control. It might be possible to epimerize the undesired alcohol to the more stable epi-isomer under thermodynamic conditions (e.g., by using a base to form the alkoxide and allowing it to equilibrate).
Question: I am experiencing epimerization at C16 during subsequent synthetic steps. How can I prevent this?
Answer: The C16 stereocenter, being adjacent to other functional groups, could be susceptible to epimerization under certain conditions.
-
pH Control: Avoid strongly acidic or basic conditions in subsequent steps if the C16-OH is prone to epimerization via a retro-aldol type fragmentation or other pathways.
-
Protecting the C16-Hydroxyl: Once the desired C16-epi-alcohol is obtained, it should be protected with a robust protecting group to prevent its participation in or sensitivity to subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the overarching challenges in synthesizing a molecule like this compound? A1: The primary hurdles are the sheer structural complexity, including the densely packed and highly bridged hexacyclic core, and the requirement for precise control over numerous stereocenters, including the specific epi-configuration at C16.
Q2: What would be a logical retrosynthetic approach for this compound? A2: A convergent approach is generally favored for such complex targets. This would involve the synthesis of two or three advanced fragments, which are then coupled together in the later stages of the synthesis. This allows for the development and optimization of shorter, independent synthetic sequences.
Q3: How important is a well-thought-out protecting group strategy? A3: It is absolutely critical. An ideal protecting group strategy for a synthesis of this complexity would involve a suite of orthogonal protecting groups that can be selectively removed in any order without affecting the others. This is essential for managing the multiple reactive functional groups present in the molecule.
Data Presentation
The following tables are illustrative templates, as no specific experimental data for the total synthesis of this compound is available.
Table 1: Illustrative Data for Diastereoselective Reduction of a C16-Ketone Precursor
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (16-epi : 16-natural) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | 1 : 2.5 | 98 |
| 2 | L-Selectride® | THF | -78 | 7 : 1 | 92 |
| 3 | K-Selectride® | THF | -78 | 12 : 1 | 89 |
| 4 | DIBAL-H | Toluene | -78 | 1 : 4 | 95 |
Table 2: Illustrative Optimization of a Key Fragment Coupling Reaction
| Entry | Coupling Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Suzuki Coupling | Pd(PPh₃)₄ | Dioxane | 100 | 35 |
| 2 | Stille Coupling | Pd₂dba₃, P(fur)₃ | Toluene | 110 | 55 |
| 3 | Nozaki-Hiyama-Kishi | CrCl₂/NiCl₂ | DMF/THF | 25 | 75 |
| 4 | Reductive Heck | Pd(OAc)₂ | DMA | 80 | 68 |
Experimental Protocols
The following are generalized, hypothetical experimental protocols for key transformations.
Protocol 1: General Procedure for a Diastereoselective Ketone Reduction
To a flame-dried round-bottom flask under an argon atmosphere, the C16-ketone intermediate (1.0 eq) is dissolved in anhydrous THF (0.05 M). The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of L-Selectride® (1.5 eq, 1.0 M in THF) is added dropwise via syringe over 15 minutes. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude alcohol is purified by flash column chromatography.
Protocol 2: General Procedure for a Nozaki-Hiyama-Kishi (NHK) Coupling
To a mixture of CrCl₂ (4.0 eq) and NiCl₂ (0.01 eq) in a flame-dried flask under argon is added anhydrous DMF/THF (1:1, 0.1 M). The suspension is stirred vigorously for 30 minutes at room temperature. A solution of the aldehyde fragment (1.0 eq) and the vinyl halide fragment (1.2 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature until the aldehyde is consumed (as monitored by TLC). The reaction is then quenched with water and the mixture is poured into a separatory funnel. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Mandatory Visualizations
Caption: Logical relationship between strategy and challenges in a complex total synthesis.
Caption: A hypothetical workflow for the crucial C16-epimer installation.
dealing with matrix effects in "16-Epipyromesaconitine" bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of 16-Epipyromesaconitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample (e.g., plasma, urine). These effects can lead to ion suppression or enhancement, causing inaccurate quantification of this compound. For example, phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI) mass spectrometry. This can result in underestimation of the true concentration of the analyte.
Q2: How can I assess the magnitude of matrix effects in my assay?
A2: The post-extraction spike method is a standard approach to quantitatively evaluate matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components compared to simple protein precipitation. For aconitine-type alkaloids, SPE with a mixed-mode cation exchange cartridge can provide a cleaner extract. Protein precipitation is a simpler and faster method but may result in significant matrix effects.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?
A4: While not strictly mandatory, using a SIL-IS is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of quantification. If a SIL-IS for this compound is unavailable, a structurally similar analog can be used, but its ability to compensate for matrix effects should be thoroughly validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-eluting interferences. | 1. Adjust the mobile phase pH. Aconitine alkaloids are basic, so an acidic mobile phase (e.g., with 0.1% formic acid) is often used. 2. Replace the analytical column. 3. Optimize the gradient elution to better separate the analyte from interferences. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Employ a more rigorous sample cleanup method like SPE. Use a stable isotope-labeled internal standard. 3. Perform instrument performance qualification and calibration. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Suboptimal SPE elution solvent. | 1. Optimize the extraction solvent and pH. 2. Minimize sample processing time and keep samples on ice. 3. Test different elution solvents and volumes for the SPE cartridge. |
| Significant Ion Suppression | 1. Co-elution with phospholipids or other matrix components. 2. High concentration of salts in the final extract. | 1. Modify the chromatographic gradient to separate the analyte from the suppression zone. 2. Use a sample preparation method that effectively removes salts, such as SPE. Ensure complete evaporation and reconstitution in an appropriate solvent. |
Quantitative Data Summary
The following tables summarize validation data from a UPLC-MS/MS method for the simultaneous determination of several aconitine alkaloids in rat blood, which are structurally similar to this compound and can be used as a reference for expected performance.[1]
Table 1: Recovery and Matrix Effect of Aconitine Analogs in Rat Blood[1]
| Compound | Concentration (nmol/L) | Recovery (%) | Matrix Effect (%) |
| Mesaconitine | 0.5 | 85.3 ± 4.2 | 93.1 ± 3.8 |
| 5 | 87.1 ± 3.9 | 95.2 ± 3.1 | |
| 500 | 86.5 ± 3.5 | 94.7 ± 2.9 | |
| Aconitine | 0.5 | 88.2 ± 4.5 | 96.3 ± 4.1 |
| 5 | 89.1 ± 3.7 | 97.5 ± 3.3 | |
| 500 | 88.7 ± 3.2 | 96.9 ± 2.8 | |
| Hypaconitine | 0.5 | 84.6 ± 4.8 | 92.5 ± 4.0 |
| 5 | 86.2 ± 4.1 | 94.1 ± 3.5 | |
| 500 | 85.8 ± 3.6 | 93.8 ± 3.0 |
Table 2: Intra- and Inter-Day Precision and Accuracy[1]
| Compound | Spiked Concentration (nmol/L) | Intra-Day Precision (RSD, %) | Intra-Day Accuracy (RE, %) | Inter-Day Precision (RSD, %) | Inter-Day Accuracy (RE, %) |
| Mesaconitine | 0.5 | 5.8 | -3.2 | 6.5 | -2.8 |
| 5 | 4.1 | 1.5 | 5.2 | 2.1 | |
| 500 | 3.5 | 2.8 | 4.3 | 3.5 | |
| Aconitine | 0.5 | 6.2 | -2.5 | 7.1 | -1.9 |
| 5 | 4.5 | 2.1 | 5.8 | 2.7 | |
| 500 | 3.8 | 3.2 | 4.9 | 4.1 | |
| Hypaconitine | 0.5 | 6.8 | -3.8 | 7.5 | -3.1 |
| 5 | 4.9 | 1.8 | 6.1 | 2.5 | |
| 500 | 4.1 | 3.5 | 5.3 | 4.2 |
Experimental Protocols
Detailed Methodology for Bioanalysis of Aconitine Analogs in Rat Blood[1]
This protocol is adapted from a validated method for aconitine alkaloids and serves as a strong starting point for the analysis of this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat blood, add 300 µL of methanol containing the internal standard.
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 10-30% B
-
1.0-2.5 min: 30-60% B
-
2.5-3.0 min: 60-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/h
-
Cone Gas Flow: 50 L/h
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for inaccurate bioanalytical results.
References
optimization of injection volume for "16-Epipyromesaconitine" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection volume and overall analysis of 16-Epipyromesaconitine and related aconitine alkaloids. The information is targeted towards researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Disclaimer: Specific experimental data for "this compound" is limited in publicly available literature. The following guidance is based on established principles of high-performance liquid chromatography (HPLC) and data from the analysis of structurally similar aconitine alkaloids. It is recommended to perform method validation for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for the analysis of this compound by UPLC-MS/MS?
For UPLC-MS/MS analysis of aconitine alkaloids, typical injection volumes are in the low microliter range, generally between 2 µL and 5 µL.[1][2][3] The optimal volume will depend on the concentration of the analyte in the sample, the sensitivity of the mass spectrometer, and the dimensions of the analytical column.
Q2: How does the injection volume affect the chromatographic peak?
The injection volume can significantly impact the peak shape and resolution. Injecting too large a volume can lead to:
-
Peak broadening: This reduces column efficiency and can decrease the signal-to-noise ratio.
-
Peak fronting or tailing: Asymmetrical peaks can complicate integration and reduce accuracy.
-
Reduced resolution: Broadened peaks may merge with adjacent peaks, making quantification difficult or impossible.[4]
-
Retention time shift: Overloading the column can sometimes cause a shift in retention times.
Q3: What are the key considerations when developing an analytical method for this compound?
Method development for aconitine alkaloids using LC-MS/MS should focus on:
-
Sample Preparation: Efficient extraction from the sample matrix (e.g., plasma, tissue, herbal preparations) is crucial. Techniques like protein precipitation or solid-phase extraction are common.
-
Chromatographic Separation: Achieving good separation from other related alkaloids and matrix components is essential. A C18 column is frequently used.[1][5][6]
-
Mass Spectrometry Detection: Optimization of MS parameters, such as ionization source conditions and MRM transitions, is key for sensitivity and specificity. Aconitine alkaloids generally show a good response in positive electrospray ionization (ESI+) mode.[2][6]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.[7][8]
Q4: How can I improve the sensitivity of my analysis for low concentrations of this compound?
To improve sensitivity, consider the following:
-
Increase sample concentration: If possible, use a more concentrated sample extract.
-
Optimize MS/MS parameters: Ensure that the MRM transitions and collision energies are optimized for maximum signal intensity.
-
Improve sample cleanup: A cleaner sample will result in less matrix suppression and a better signal-to-noise ratio.
-
Carefully increase injection volume: A slight, systematic increase in injection volume can improve the signal, but this must be balanced against the negative effects on peak shape. This should be a part of the method development and validation process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column contamination or aging.- Injection of too much sample mass (mass overload).- Inappropriate mobile phase pH. | - Use a high-purity, well-end-capped column.- Flush the column or replace it if it's old.- Reduce the concentration of the sample or the injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Injection of too large a sample volume (volume overload).- Sample solvent is stronger than the mobile phase. | - Systematically decrease the injection volume.- Dilute the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Split Peaks | - Partially blocked column inlet frit.- Column void or channeling.- Sample solvent incompatibility with the mobile phase. | - Reverse flush the column (if permissible by the manufacturer).- Replace the column if a void has formed.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.[9][10] |
| Broad Peaks for All Analytes | - Large extra-column volume (e.g., long tubing).- Column contamination at the inlet.- System leak. | - Use tubing with a smaller internal diameter and shorter length.- Clean or replace the guard column and analytical column.- Check for leaks in the system, particularly around fittings. |
| No or Very Small Peaks | - Injection issue (e.g., air bubble in the syringe).- Detector not turned on or not set to the correct parameters.- Sample degradation.- Incorrect sample vial position in the autosampler. | - Purge the injection port and syringe.- Verify detector settings.- Ensure proper sample storage and handling.- Check the autosampler sequence and vial placement. |
Experimental Protocols
General Protocol for UPLC-MS/MS Analysis of Aconitine Alkaloids
This protocol is a generalized procedure based on published methods for aconitine alkaloids and should be optimized for your specific application.
-
Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 300 µL of methanol (containing an appropriate internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
-
UPLC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: Example UPLC-MS/MS Conditions for Aconitine Alkaloid Analysis from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACQUITY UPLC BEH HILIC C18 (2.1 x 100 mm, 1.7 µm)[1] | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Waters C18 (50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol[1] | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[1] | 0.3 mL/min[2] | Not specified |
| Column Temp. | 40 °C[1] | 30 °C[2] | Not specified |
| Injection Vol. | 3 µL[1] | 5 µL[2] | Not specified |
Table 2: Illustrative Example of an Injection Volume Optimization Study
The following table demonstrates the expected outcomes of a hypothetical study to optimize injection volume. The goal is to find the volume that provides the best sensitivity without compromising peak shape and resolution.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Asymmetry (Tailing Factor) | Resolution (with nearest peak) | Observation |
| 1 | 50,000 | 1.1 | 2.5 | Good peak shape, baseline resolution. |
| 2 | 105,000 | 1.1 | 2.4 | Good peak shape, increased response. |
| 3 | 160,000 | 1.2 | 2.2 | Optimal balance of response and peak shape. |
| 5 | 250,000 | 1.5 | 1.8 | Noticeable peak broadening and tailing, decreased resolution. |
| 10 | 400,000 | 2.1 | 1.2 | Significant peak distortion, poor resolution. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common peak shape issues.
References
- 1. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Abnormal Peak Shapes : Shimadzu (Europe) [shimadzu.eu]
- 5. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine | Semantic Scholar [semanticscholar.org]
- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. lctsbible.com [lctsbible.com]
Validation & Comparative
A Comparative Analysis of Mesaconitine and 16-Epipyromesaconitine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of mesaconitine and the theoretical properties of its isomer, 16-Epipyromesaconitine. This document summarizes known experimental data for mesaconitine and extrapolates the potential characteristics of this compound based on established structure-activity relationships within the aconitine alkaloid family.
Mesaconitine is a well-characterized C19-diterpenoid alkaloid found in plants of the Aconitum genus. It is known for its significant pharmacological effects, including analgesic and anti-inflammatory properties, but also for its high toxicity, which limits its therapeutic applications.[1][2][3][4] In contrast, this compound is a less common and not extensively studied isomer. This guide aims to provide a comprehensive comparison by leveraging the wealth of data on mesaconitine and the principles of structure-activity relationships (SAR) for this class of compounds.
Structural Differences
Comparative Data Summary
The following table summarizes the available quantitative data for mesaconitine. The data for this compound is largely theoretical, based on the known structure-activity relationships of aconitine alkaloids, which suggest that alterations at the C-16 position can influence both toxicity and activity. One study suggests that 16-epi-pyroaconine, a hydrolysate of aconitine, has decreased toxicity.[4]
| Parameter | Mesaconitine | This compound (Theoretical) |
| Molecular Formula | C₃₃H₄₅NO₁₁[1] | C₃₃H₄₃NO₁₀ (assuming pyro form) |
| Molar Mass | 631.71 g/mol [1] | ~613.69 g/mol (assuming pyro form) |
| LD₅₀ (mice, oral) | 1.9 mg/kg[2] | Expected to be higher (less toxic) than mesaconitine. |
| LD₅₀ (mice, i.v.) | 0.068 mg/kg[2] | Expected to be higher (less toxic) than mesaconitine. |
| Analgesic Activity | Potent analgesic effects have been demonstrated.[2] | Potentially retained, but likely altered potency compared to mesaconitine. |
| Anti-inflammatory Activity | Exhibits anti-inflammatory properties.[3][4] | Activity may be present but would require experimental validation. |
| Cardiotoxicity | High cardiotoxicity, can induce arrhythmias.[1] | Expected to be lower than mesaconitine. |
| Neurotoxicity | Acts on voltage-gated sodium channels.[1] | Likely interacts with voltage-gated sodium channels, but with different affinity or kinetics. |
Pharmacological Activity and Mechanism of Action
Mesaconitine, like other aconitine alkaloids, exerts its primary pharmacological and toxic effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.[1] It binds to site 2 of the α-subunit of the channel, leading to a persistent activation and inhibition of inactivation. This disrupts normal cellular function, leading to its analgesic effects at low doses and severe cardiotoxicity and neurotoxicity at higher doses.[1]
Based on SAR studies of aconitine alkaloids, the substituents at various positions on the diterpenoid skeleton significantly influence the molecule's interaction with VGSCs.[1][2] While the core mechanism of action for this compound is likely to be similar (i.e., interaction with VGSCs), the altered stereochemistry at C-16 could affect the binding affinity and kinetics. This might result in a different pharmacological and toxicological profile. The minimal impact of substitutions at the 16-position on activity has been noted in some SAR studies, suggesting that any changes may not be drastic but still significant enough to warrant investigation.[2]
Toxicity Profile
The high toxicity of mesaconitine is a major concern for its clinical use. The primary toxic effects are on the cardiovascular and central nervous systems, leading to arrhythmias, hypotension, and in severe cases, death.[1] Hepatotoxicity has also been reported.[4][5]
As suggested by the limited available information on related compounds like 16-epi-pyroaconine, this compound is predicted to have a lower toxicity profile compared to mesaconitine.[4] The structural modifications, including the epimerization at C-16 and the potential "pyro" structure, could lead to a less optimal fit at the binding site of VGSCs, thereby reducing its toxic potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers interested in conducting their own comparative studies.
High-Performance Liquid Chromatography (HPLC) for Aconitine Alkaloid Analysis
Objective: To separate and quantify mesaconitine and its potential isomers from a sample matrix.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Phosphoric acid
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Reference standards for mesaconitine and other relevant alkaloids.
Procedure:
-
Sample Preparation:
-
For plant material: Extract the powdered sample with a suitable solvent system (e.g., methanol or an ether-ammonia mixture).
-
Perform liquid-liquid extraction and/or solid-phase extraction (SPE) for cleanup and concentration of the alkaloids.
-
Dissolve the final extract in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM triethylamine adjusted to pH 3 with phosphoric acid in 95:5 water:methanol.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more nonpolar compounds. The exact gradient program should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 235 nm.[6]
-
-
Quantification:
-
Prepare a calibration curve using the reference standard of mesaconitine.
-
Inject the prepared samples and quantify the amount of mesaconitine by comparing the peak area with the calibration curve.
-
Acute Toxicity Study (LD₅₀ Determination) in Mice
Objective: To determine the median lethal dose (LD₅₀) of a compound.
Animals:
-
Healthy, young adult mice (e.g., Swiss albino or ICR), of a single sex or equal numbers of both sexes.
-
Acclimatize the animals for at least one week before the experiment.
Procedure (Up-and-Down Procedure - a method to reduce animal usage):
-
Administer a starting dose of the test substance to a single animal. The starting dose is chosen based on available information about the substance's toxicity.
-
Observe the animal for a defined period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5 or 2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued until a sufficient number of reversals (survival followed by death, or vice versa) are observed.
-
The LD₅₀ is then calculated using statistical methods appropriate for the up-and-down procedure.
Voltage-Gated Sodium Channel Activity Assay (Patch-Clamp Electrophysiology)
Objective: To measure the effect of the compounds on the activity of voltage-gated sodium channels.
Cell Line:
-
A cell line expressing a specific subtype of voltage-gated sodium channels (e.g., HEK-293 cells stably transfected with a human sodium channel α-subunit).
Instrumentation:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulators.
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a high-resistance seal (giga-seal) between a fire-polished glass micropipette filled with the internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage steps (voltage-clamp protocol) to elicit sodium currents and record the resulting currents.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound (mesaconitine or this compound) at various concentrations.
-
Record the sodium currents in the presence of the compound and analyze the changes in channel kinetics (e.g., activation, inactivation, and recovery from inactivation).
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of mesaconitine and this compound.
Signaling Pathway of Aconitine Alkaloids on Voltage-Gated Sodium Channels
Caption: Signaling pathway of aconitine alkaloids via voltage-gated sodium channels.
Conclusion
This guide provides a comparative overview of mesaconitine and a theoretical profile for this compound. While extensive experimental data exists for mesaconitine, further research is imperative to elucidate the precise pharmacological and toxicological properties of this compound. The provided experimental protocols offer a foundation for researchers to conduct such investigations. Based on the principles of structure-activity relationships for aconitine alkaloids, it is hypothesized that this compound may present a more favorable therapeutic window with reduced toxicity compared to mesaconitine, making it a potentially interesting candidate for further drug development efforts.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aconitine Alkaloids: Insights into Analgesic and Ion Channel Modulating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The primary mechanism of action for many aconitine alkaloids involves the modulation of voltage-gated sodium channels (VGSCs).[6][7] By binding to site 2 on the α-subunit of these channels, they can induce a persistent activation, leading to membrane depolarization and subsequent physiological effects.[6][7] This guide will delve into how specific structural modifications on the aconitine core influence these interactions and, consequently, the analgesic and toxic profiles of the derivatives.
Quantitative Comparison of Aconitine Derivatives
The following table summarizes the biological activities of selected aconitine derivatives. The data highlights how modifications at various positions of the aconitine scaffold impact their analgesic potency and toxicity.
Table 1: Analgesic Activity and Toxicity of Aconitine Derivatives
| Compound | Modification from Aconitine (Parent Compound) | Analgesic Activity (ED50, mg/kg) | Acute Toxicity (LD50, mg/kg, i.p. mice) | Reference |
| Aconitine | - | ~0.9 (in hot plate test) | ~0.3 | [8][9] |
| Mesaconitine | N-ethyl group instead of N-acetyl | Potent analgesic activity | Highly toxic | [10] |
| Benzoylmesaconine | Hydrolysis of the acetyl group at C8 | ~1000-fold weaker analgesic than mesaconitine | Significantly less toxic than mesaconitine | [10] |
| Neoline | Lacks the acetyl group at C8 and the benzoyl group at C14 | Active against neuropathic pain | Stable and less toxic | [10] |
| Lipo-alkaloids (e.g., 14-benzoylaconine-8-O-eicosapentaenoate) | Esterification with unsaturated fatty acids at C8 | Not specified for analgesia, but significant COX-2 inhibition | Not specified | [11] |
Note: ED50 and LD50 values can vary depending on the specific experimental model and route of administration.
Structure-Activity Relationship (SAR) Insights
The analgesic and toxic activities of aconitine derivatives are highly dependent on the nature and position of substituents on the diterpenoid core. Key structural features influencing activity include:
-
Ester Groups at C8 and C14: The acetyl group at C8 and the benzoyl group at C14 are crucial for high toxicity.[4] Hydrolysis of these ester groups, as seen in benzoylmesaconine, significantly reduces both analgesic activity and toxicity.[10]
-
N-Substituent: The nature of the substituent on the nitrogen atom influences potency. For instance, the N-ethyl group of mesaconitine contributes to its high potency and toxicity.[10]
-
Hydroxyl Groups: The presence and configuration of hydroxyl groups at various positions can modulate activity.
-
Lipophilicity: Increasing the lipophilicity, for example, by esterification with fatty acids, can lead to altered pharmacological profiles, such as increased anti-inflammatory activity through COX-2 inhibition.[11]
The following diagram illustrates the key positions on the aconitine scaffold where modifications significantly impact biological activity.
Caption: Key modification sites on the aconitine scaffold and their influence on biological activity.
Experimental Protocols
Hot Plate Test for Analgesia
This method is used to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[3][12]
Procedure:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.[12]
-
Acclimatization: Animals are allowed to acclimatize to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[12]
-
Compound Administration: The test compound (e.g., aconitine derivative) or vehicle control is administered, typically intraperitoneally (i.p.).[12]
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again.[14]
-
Data Analysis: The increase in latency time compared to the baseline and vehicle-treated group indicates analgesic activity. The results are often expressed as the percentage of maximal possible effect (%MPE).
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation
This technique allows for the direct measurement of ion channel activity in isolated cells.[15][16]
Procedure:
-
Cell Preparation: Single cells expressing the target sodium channels (e.g., dorsal root ganglion neurons, cardiomyocytes, or cell lines like neuroblastoma) are isolated and cultured.[17][18]
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.[15]
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit sodium currents.[16]
-
Compound Application: The test compound is applied to the bath solution perfusing the cells.
-
Data Acquisition and Analysis: Sodium currents are recorded before and after the application of the compound. Changes in current amplitude, activation and inactivation kinetics, and voltage-dependence of channel gating are analyzed to determine the modulatory effect of the compound.[19]
The following diagram illustrates the general workflow for evaluating the analgesic and ion channel modulating properties of aconitine derivatives.
Caption: Experimental workflow for assessing the bioactivity of aconitine derivatives.
Comparison with Alternative Analgesics
Aconitine derivatives represent a class of potent, centrally acting analgesics. However, their toxicity is a major drawback. The table below compares their general properties with other classes of analgesic agents.
Table 2: Comparison of Aconitine Derivatives with Other Analgesic Classes
| Analgesic Class | Mechanism of Action | Primary Advantages | Primary Disadvantages |
| Aconitine Derivatives | Voltage-gated sodium channel modulation | High potency | High toxicity (cardio- and neurotoxicity), narrow therapeutic window |
| Opioids (e.g., Morphine) | Agonism at opioid receptors | High efficacy for severe pain | Addiction potential, respiratory depression, constipation |
| NSAIDs (e.g., Ibuprofen) | Inhibition of cyclooxygenase (COX) enzymes | Anti-inflammatory and analgesic effects, widely available | Gastrointestinal side effects, cardiovascular risks with long-term use |
| Gabapentinoids (e.g., Gabapentin, Pregabalin) | Bind to the α2δ subunit of voltage-gated calcium channels | Effective for neuropathic pain | Dizziness, somnolence, potential for misuse |
Conclusion
The structure-activity relationship of aconitine derivatives is complex, with small structural modifications leading to significant changes in biological activity and toxicity. The ester groups at C8 and C14 are key determinants of toxicity, and their removal or modification is a primary strategy for developing safer analogues. While "this compound" remains an uncharacterized derivative, the extensive research on related aconitine alkaloids provides a solid framework for predicting its potential properties and for the rational design of novel analgesics. Future research should focus on synthesizing and evaluating derivatives with reduced toxicity while retaining or enhancing their analgesic efficacy, potentially through targeted modulation of specific sodium channel subtypes. The combination of in vivo analgesic models and in vitro electrophysiological techniques is essential for a comprehensive evaluation of these promising but challenging natural products.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified gating behaviour of aconitine treated single sodium channels from adult cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline | EurekAlert! [eurekalert.org]
- 11. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Properties of aconitine-modified sodium channels in single cells of mouse ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 16-Epipyromesaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of drug discovery and development. However, ensuring the purity of these synthesized molecules is a critical step that underpins the reliability of subsequent biological and toxicological studies. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized "16-Epipyromesaconitine," a representative aconitine-type diterpenoid alkaloid. The principles and techniques discussed herein are broadly applicable to other structurally related compounds.
The Critical Need for Purity Validation
Aconitine alkaloids are known for their significant physiological effects, which can range from therapeutic to highly toxic.[1] The presence of even minor impurities, such as stereoisomers or reaction byproducts, can dramatically alter the pharmacological profile and toxicity of the target compound. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of preclinical research.
Comparative Analysis of Purity Validation Techniques
Several analytical techniques are employed to determine the purity of synthesized alkaloids. The choice of method often depends on the specific properties of the compound, the nature of potential impurities, and the required level of sensitivity and accuracy. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase. | Robust, reproducible, excellent for quantification, widely available. | May require derivatization for detection, resolution can be challenging for closely related isomers. | Analyte-dependent, typically in the µg/mL to ng/mL range.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | High sensitivity and selectivity, provides molecular weight information, excellent for impurity identification.[1] | Higher cost and complexity compared to HPLC, matrix effects can influence ionization. | Can reach pg/mL to fg/mL levels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides definitive structural information, can detect and quantify impurities without a reference standard (qNMR), non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules. | Typically in the mg to µg range. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water (with an additive like 0.1% formic acid or ammonium formate) can be effective.[4][2] The gradient can be optimized to achieve the best separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 235 nm for aconitine-type alkaloids).[2]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analysis: Inject a defined volume of the sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol provides a general approach for identifying potential impurities in a synthesized sample of this compound.
-
Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
LC Conditions: Similar to the HPLC method described above. The use of volatile mobile phase additives like formic acid or ammonium formate is crucial for MS compatibility.
-
MS Parameters:
-
Ionization Mode: Positive ESI is generally suitable for aconitine alkaloids.
-
Mass Range: Scan a wide mass range to detect potential impurities with different molecular weights.
-
Collision Energy (for MS/MS): In tandem MS (MS/MS) experiments, varying the collision energy can help in the structural elucidation of impurities by analyzing their fragmentation patterns.
-
-
Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion of this compound and any co-eluting or separated impurities. This information is invaluable for proposing the elemental composition and potential structure of unknown impurities.
Visualization of Experimental Workflow and Method Comparison
To aid in the understanding of the processes involved, the following diagrams illustrate a typical workflow for purity validation and a comparison of the key analytical techniques.
Caption: A typical workflow for the purity validation of a synthesized compound.
Caption: Logical relationships between key analytical techniques for purity validation.
Comparison with an Alternative Compound: "Compound X"
In many research scenarios, multiple compounds may be synthesized to explore structure-activity relationships. Let's consider a hypothetical alternative, "Compound X," which is an analog of this compound with a different substitution pattern. The purity validation for Compound X would follow a similar workflow, but the specific analytical parameters would need to be optimized.
| Feature | This compound | Compound X (Hypothetical) |
| Expected Molecular Weight | [Insert MW of this compound] | [Hypothetical MW] |
| UV Absorbance Max (λmax) | ~235 nm | Potentially different due to chromophore changes |
| HPLC Retention Time | Dependent on final method | Will differ based on polarity |
| Potential Impurities | Isomers, unreacted starting materials, degradation products | Isomers, different sets of reaction byproducts |
The key takeaway is that while the analytical toolbox remains the same, the specific methods must be tailored and validated for each new chemical entity.
Conclusion
The validation of purity for synthesized compounds like this compound is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. A combination of HPLC for robust quantification, LC-MS for sensitive impurity identification, and NMR for definitive structural confirmation provides the highest level of confidence in the purity of the synthesized material. This rigorous approach is essential for ensuring the validity of subsequent scientific investigations and is a critical component of the drug development pipeline.
References
- 1. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: 16-Epipyromesaconitine vs. Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of 16-Epipyromesaconitine and its parent compound, aconitine. While direct comparative studies on the cytotoxicity of this compound are limited, this document synthesizes available data for aconitine and discusses the anticipated cytotoxic profile of this compound based on the known structure-activity relationships of aconitine analogs.
Executive Summary
Data Presentation: Cytotoxicity of Aconitine
The following table summarizes the 50% inhibitory concentration (IC50) values of aconitine in different cell lines, as determined by various cytotoxicity assays. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Assay Type | Exposure Time (h) | IC50 Value | Reference |
| HT22 (mouse hippocampal neuronal) | CCK-8 | 24 | 908.1 µM | [1] |
| B16 (mouse melanoma) | WST-1 | 48 | 7.58 ± 0.99 µg/mL | |
| B16F1 (mouse melanoma) | WST-1 | 48 | 12.01 ± 1.12 µg/mL | |
| B16F10 (mouse melanoma) | WST-1 | 48 | 17.09 ± 1.03 µg/mL | |
| MCF-7 (human breast adenocarcinoma) | Not Specified | Not Specified | 7.58 µM | [2] |
| MCF-7/ADR (doxorubicin-resistant) | Not Specified | Not Specified | 7.02 µM | [2] |
| KBv200 (human oral squamous cell carcinoma) | Not Specified | Not Specified | 224.91 µg/mL | [2] |
Note on this compound: As a hydrolyzed derivative of a pyro-type aconitine alkaloid, this compound is expected to have a significantly higher IC50 value (indicating lower cytotoxicity) than aconitine. The hydrolysis of the ester groups at C8 and C14 in aconitine-type alkaloids dramatically reduces their binding affinity to voltage-gated sodium channels, which is the primary mechanism of their toxicity.
Experimental Protocols
Detailed methodologies for commonly used cytotoxicity assays are provided below. These protocols are essential for the accurate assessment and comparison of the cytotoxic effects of compounds like aconitine and this compound.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric assay used to determine cell viability. It is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 12 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aconitine) for a specified duration (e.g., 24 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control group (untreated cells). The IC50 value is determined from the dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Incubation: Expose the cells to a range of concentrations of the test substance for the desired period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 is calculated from the resulting dose-response curve.
Signaling Pathways and Mechanisms of Action
Aconitine's Cytotoxic Mechanism
Aconitine's primary mechanism of toxicity involves its interaction with voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes. By binding to site 2 of the channel, aconitine causes persistent activation, leading to an influx of Na+ ions. This disrupts the cellular ion homeostasis, causing membrane depolarization, and can trigger a cascade of downstream events leading to cell death.
References
An in-depth comparison of the analgesic properties of 16-Epipyromesaconitine and its related alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. This guide synthesizes available experimental data on the analgesic efficacy, mechanisms of action, and experimental protocols of key Aconitum alkaloids.
While direct experimental data on the analgesic effects of this compound remains elusive in publicly available literature, this guide provides a comparative analysis of closely related and well-studied Aconitum alkaloids: Aconitine and Mesaconitine. Furthermore, it incorporates qualitative insights into the analgesic potential of pyro-type aconitine alkaloids, a class of compounds that includes derivatives structurally similar to this compound.
Quantitative Comparison of Analgesic Effects
The analgesic properties of Aconitine and Mesaconitine have been evaluated in various animal models of pain. The following tables summarize the key quantitative data from these studies. It is important to note that these results are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Alkaloid | Pain Model | Dosing | % Inhibition / Effect | Reference |
| Aconitine | Acetic Acid Writhing (Mice) | 0.3 mg/kg (oral) | 68% inhibition | [1] |
| Acetic Acid Writhing (Mice) | 0.9 mg/kg (oral) | 76% inhibition | [1] | |
| Hot Plate Test (Mice) | 0.3 mg/kg (oral) | 17.12% increase in pain threshold | [1] | |
| Hot Plate Test (Mice) | 0.9 mg/kg (oral) | 20.27% increase in pain threshold | [1] | |
| Formalin Test (Mice) - Phase I | 0.3 mg/kg (oral) | 33.23% inhibition | [1] | |
| Formalin Test (Mice) - Phase I | 0.9 mg/kg (oral) | 20.25% inhibition | [1] | |
| Formalin Test (Mice) - Phase II | 0.3 mg/kg (oral) | 36.08% inhibition | [1] | |
| Formalin Test (Mice) - Phase II | 0.9 mg/kg (oral) | 32.48% inhibition | [1] | |
| Mesaconitine | Acetic Acid Writhing (Mice) | Not specified | Dose-dependent analgesia | [2] |
| Tail Flick Test (Mice) | Not specified | Dose-dependent analgesia | [2] |
Insights into Pyro-type Aconitine Alkaloids
Research into the derivatives of Aconitum alkaloids has revealed that pyro-type compounds, formed during the processing of raw aconite roots, also exhibit significant analgesic and anti-inflammatory properties. A study on eight pyro-type aconitine alkaloids, including 16-epi-pyrojesaconitine and pyrojesaconitine, found them to be potent analgesics[2]. While their analgesic activity was reported to be lower than that of their parent alkaloids (aconitine, mesaconitine, hypaconitine, and jesaconitine), they demonstrated significantly lower toxicity[2]. This suggests a potentially wider therapeutic window for these processed alkaloids, a critical consideration in drug development.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the analgesic effects of these alkaloids.
Acetic Acid-Induced Writhing Test
This model is used to induce visceral pain and assess the efficacy of peripherally acting analgesics.
-
Animals: Male ICR mice are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., Aconitine) or vehicle (control) is administered orally.
-
After a set period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.
-
-
Endpoint: The percentage inhibition of writhing in the treated groups is calculated relative to the control group.
Hot Plate Test
This method is employed to evaluate central analgesic activity by measuring the response to thermal stimuli.
-
Animals: Male ICR mice are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The baseline reaction time (latency to lick a hind paw or jump) of each mouse is determined before drug administration.
-
The test compound or vehicle is administered.
-
At specific time intervals after administration, the mice are placed on the hot plate, and the reaction time is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
-
Endpoint: The increase in pain threshold is calculated as the percentage of the maximum possible effect (%MPE).
Formalin Test
This model is used to assess the response to a persistent inflammatory pain and can differentiate between central and peripheral analgesic actions.
-
Animals: Male ICR mice are typically used.
-
Procedure:
-
The test compound or vehicle is administered prior to the formalin injection.
-
A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of a hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Endpoint: The reduction in paw licking time in the treated groups compared to the control group in both phases.
Signaling Pathways and Mechanisms of Action
The analgesic effects of Aconitum alkaloids are believed to be mediated through various signaling pathways. While the precise mechanisms are still under investigation, current evidence points to the involvement of the central nervous system.
For Mesaconitine, its analgesic activity is closely linked to the central catecholaminergic system, particularly the noradrenergic system[2]. Studies have shown that its effects are not mediated via opiate receptors[2]. The diagram below illustrates the proposed mechanism of action for Mesaconitine.
The experimental workflow for assessing the analgesic effects of these alkaloids typically follows a standardized preclinical screening process.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation for 16-Epipyromesaconitine and Related Aconitum Alkaloids
This guide provides a comparative overview of analytical methodologies relevant to the quantification of 16-Epipyromesaconitine, a toxic C19-diterpenoid alkaloid. Due to the limited availability of specific validation data for this compound, this document draws comparisons from validated methods for structurally similar and frequently co-occurring Aconitum alkaloids, such as aconitine, mesaconitine, and hypaconitine. The primary focus is on modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which are prevalently used for their sensitivity and selectivity.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods applied to the analysis of Aconitum alkaloids. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.
Table 1: Performance Comparison of LC-UV and LC-MS/MS Methods for Aconitum Alkaloids
| Parameter | RP-LC-UV for Aconitine, Mesaconitine, Hypaconitine[3] | LC-MS/MS for 6 Aconitum Alkaloids[4] | UPLC-MS/MS for Lappaconitine[5] |
| Linearity Range | 0.5 - 200 µg/mL | Not specified | 0.1 - 500 ng/mL |
| Precision (%RSD) | 2.0 - 6.9% | < 15% | < 14% |
| Recovery | 86 - 99% | ± 30% at MDL | 81.1 - 107.2% |
| Limit of Detection (LOD) | Not specified | 0.55 - 1.5 ng/g (MDL) | 0.04 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Not specified | Not specified | 0.1 ng/mL |
| Matrix | Dietary Supplements, Raw Materials | Spice Powders | Mouse Blood |
Table 2: UPLC-MS/MS Method Parameters for Related Compounds
| Parameter | UPLC-MS/MS for Catecholamines & Metabolites[6][7] | UPLC-MS/MS for Parsaclisib[8] |
| Column | Agilent Pursuit 3 PFP (150 × 2.0 mm, 3.0 µm) | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Not specified in detail | Acetonitrile and 0.1% formic acid |
| Flow Rate | Not specified | 0.3 mL/min |
| Run Time | 3 minutes | Not specified |
| Ionization Mode | Not specified | Positive Electrospray Ionization (ESI) |
| Detection | Tandem Mass Spectrometry | Selective Reaction Monitoring (SRM) |
Experimental Protocols
A detailed experimental protocol for a representative UPLC-MS/MS method for the analysis of Aconitum alkaloids is provided below. This protocol is a composite based on common practices described in the cited literature for similar analytes.[4][5][8][9]
1. Sample Preparation (Extraction from a Biological Matrix)
-
Objective: To extract the analyte of interest from the sample matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add an internal standard solution.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant may be further cleaned up using solid-phase extraction (SPE) if necessary to remove matrix interferences.[3]
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
2. UPLC-MS/MS Analysis
-
Objective: To separate the analyte from other components and to quantify it with high sensitivity and specificity.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[6][8]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically employed. For instance, a Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) provides good separation.[8]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium acetate) is used to achieve optimal separation.[8][9]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[4][8]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[4][8]
-
Injection Volume: A small volume, typically 1-5 µL, is injected.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+) is generally used for Aconitum alkaloids.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[5]
-
Optimization: Source and gas parameters, as well as compound-dependent parameters like collision energy and declustering potential, are optimized for each analyte to achieve the best signal intensity.[4]
-
3. Method Validation
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3][4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5][7]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[5]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the development and validation of an analytical method.
Hypothetical Signaling Pathway of Aconitum Alkaloid Toxicity
Caption: Simplified signaling pathway of Aconitum alkaloid-induced cardiotoxicity and neurotoxicity.
References
- 1. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites - Clinical Chemistry - Labmedica.com [labmedica.com]
- 7. A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
Understanding Cross-Reactivity of Aconitine Alkaloids in Immunoassays: A Comparative Guide with a Focus on 16-Epipyromesaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of immunoassay cross-reactivity for aconitine alkaloids, with a specific focus on the hypothetical compound "16-Epipyromesaconitine." Due to the current lack of specific experimental data for this compound, this document will establish a framework for understanding its potential cross-reactivity by examining existing data for structurally similar and well-studied aconitine alkaloids such as mesaconitine and aconitine.
The principles and data presented herein are intended to guide researchers in predicting and evaluating the performance of immunoassays for novel or less-common aconitine analogs.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used for the detection and quantification of various substances, including alkaloids. Their specificity is determined by the binding affinity between the antibody and the target antigen. Cross-reactivity occurs when antibodies bind to non-target molecules that are structurally similar to the target analyte.[1] This can lead to inaccurate quantification and false-positive results. For small molecules like alkaloids, even minor structural modifications can significantly impact antibody recognition.[2]
Predicting Cross-Reactivity of this compound
As of the latest literature review, specific immunoassay data for "this compound" is not available. The name suggests it is an epimer of pyromesaconitine at the 16th position. Pyromesaconitine is a less toxic pyrolysis product of mesaconitine. Given that epimers can sometimes elicit different antibody responses, the degree of cross-reactivity of this compound in assays developed for mesaconitine or aconitine is uncertain without direct experimental validation.
However, based on the high degree of structural similarity to mesaconitine and its derivatives, it is plausible that this compound would exhibit some level of cross-reactivity in immunoassays targeting these parent compounds. The extent of this cross-reactivity would depend on whether the C-16 position is a critical part of the epitope recognized by the antibody.
Comparative Cross-Reactivity Data for Aconitine Alkaloids
To infer the potential cross-reactivity of this compound, it is instructive to examine the cross-reactivity of other aconitine alkaloids in established immunoassays. The following table summarizes published data from enzyme immunoassays (EIA) and enzyme-linked immunosorbent assays (ELISA) developed for mesaconitine and aconitine.
| Immunoassay Target | Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Mesaconitine | Polyclonal | Aconitine | 24.4 | [3] |
| Benzoylmesaconine | No significant reaction | [3] | ||
| Aconitine | Monoclonal | Mesaconitine | High | [4] |
| Hypaconitine | High | [4] | ||
| Jesaconitine | High | [4] |
Note: "High" indicates significant cross-reactivity was observed, but a precise percentage was not provided in the cited source.
This data demonstrates that antibodies raised against one aconitine alkaloid can exhibit significant cross-reactivity with other structurally related alkaloids. For example, an assay developed for mesaconitine showed considerable cross-reactivity with aconitine, which differs primarily by the substituent on the nitrogen atom.[3] Similarly, a monoclonal antibody developed for aconitine cross-reacted with mesaconitine, hypaconitine, and jesaconitine.[4]
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. A standard method involves a competitive immunoassay format, such as an indirect competitive ELISA (ic-ELISA).
General Protocol for Indirect Competitive ELISA to Determine Cross-Reactivity
-
Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., mesaconitine-BSA) and incubated overnight at 4°C.
-
Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed again.
-
Competitive Reaction: A mixture of a fixed concentration of the primary antibody and varying concentrations of the competitor compound (the cross-reactant being tested) or the standard analyte is added to the wells. The plate is then incubated for 1-2 hours at 37°C.
-
Washing: The plates are washed to remove unbound antibodies and competitors.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed thoroughly.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for a specified time to allow for color development.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC₅₀ of standard analyte / IC₅₀ of cross-reactant) x 100 where IC₅₀ is the concentration of the analyte or cross-reactant that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizing Key Concepts
To further elucidate the principles of cross-reactivity and immunoassay workflows, the following diagrams are provided.
Caption: Factors influencing immunoassay cross-reactivity.
Caption: Workflow of a competitive ELISA for aconitine alkaloids.
Conclusion and Recommendations
While direct experimental data for the cross-reactivity of this compound in immunoassays is currently unavailable, this guide provides a framework for its potential immunological behavior based on data from structurally similar aconitine alkaloids. The provided data and protocols serve as a valuable resource for researchers working on the detection and quantification of aconitine and its analogs.
For any newly identified or synthesized aconitine alkaloid, including this compound, it is imperative to:
-
Perform comprehensive cross-reactivity testing: Utilize the described ELISA protocol to determine the percentage of cross-reactivity against a panel of relevant immunoassays targeting known aconitine alkaloids.
-
Consider the immunoassay's intended purpose: For quantitative analysis, high specificity is crucial. For screening purposes, a broader cross-reactivity might be acceptable or even desirable to detect a class of related compounds.
-
Employ confirmatory analysis: For any positive results obtained from an immunoassay, especially in a diagnostic or forensic context, it is essential to confirm the identity and quantity of the analyte using a more specific method such as liquid chromatography-mass spectrometry (LC-MS).[5][6]
By following these guidelines, researchers can ensure the accuracy and reliability of their immunoassay data when dealing with the complex family of aconitine alkaloids.
References
- 1. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. An enzyme-linked immunosorbent assay for aconitine-type alkaloids using an anti-aconitine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Study of 16-Epipyromesaconitine in Aconitum Species: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Epipyromesaconitine is a C19-diterpenoid alkaloid that has been identified in processed aconite root, known as "Kako-bushi-matsu". While its existence is confirmed, a direct comparative study quantifying its presence across various raw or processed Aconitum species is not currently available in published literature. This guide, therefore, serves as a methodological framework for researchers intending to conduct such a comparative analysis. It outlines the necessary experimental protocols, data presentation structures, and potential biological activities based on related compounds.
Introduction to this compound
This compound is an epimer of pyromesaconitine, formed during the processing (heating) of aconite roots. Diterpenoid alkaloids are the primary bioactive and toxic constituents of the Aconitum genus. The processing of raw aconite is a traditional method to reduce its toxicity by converting highly toxic diester-diterpenoid alkaloids into less toxic monoester-diterpenoid alkaloids and other derivatives, including pyro-type alkaloids. The concentration of these alkaloids, including this compound, can vary significantly depending on the Aconitum species, geographical origin, harvest time, and processing methods.
Quantitative Data on this compound
As of the latest literature review, there are no published studies that provide a quantitative comparison of this compound content across different Aconitum species. The table below is a template for researchers to populate with their own experimental data.
Table 1: Comparative Content of this compound in Different Aconitum Species (Template)
| Aconitum Species | Plant Part | Processing Method | This compound Content (µg/g dry weight) ± SD | Analytical Method | Reference |
| A. carmichaeli | Root | Raw | Data to be determined | HPLC-MS/MS | (Your Study) |
| A. carmichaeli | Root | Steamed | Data to be determined | HPLC-MS/MS | (Your Study) |
| A. kusnezoffii | Root | Raw | Data to be determined | HPLC-MS/MS | (Your Study) |
| A. kusnezoffii | Root | Fried | Data to be determined | HPLC-MS/MS | (Your Study) |
| A. napellus | Tuber | Raw | Data to be determined | HPLC-MS/MS | (Your Study) |
| A. napellus | Tuber | Decocted | Data to be determined | HPLC-MS/MS | (Your Study) |
Experimental Protocols
A validated analytical method is crucial for the accurate quantification of this compound. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for its high sensitivity and selectivity.
Extraction of Diterpenoid Alkaloids from Aconitum
-
Sample Preparation: Air-dry the plant material (e.g., roots, tubers) and grind it into a fine powder.
-
Extraction Solvent: A mixture of methanol or ethanol with an aqueous ammonia solution is commonly used to extract alkaloids.
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material.
-
Add 20 mL of the extraction solvent (e.g., methanol: 0.1% ammonia water, 4:1, v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Quantification of this compound
-
Chromatographic System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions for this compound and an appropriate internal standard need to be determined by infusing a standard solution of the analyte.
-
Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration in the samples is calculated based on this curve.
Potential Bioactivities of Pyro-diterpenoid Alkaloids
While specific studies on the pharmacological effects of this compound are scarce, research on other pyro-diterpenoid alkaloids from Aconitum suggests potential bioactivities. These compounds are generally less toxic than their parent diester-diterpenoid alkaloids. Some studies on related pyro-alkaloids have indicated potential anti-inflammatory and analgesic effects. Further investigation is required to determine the specific biological profile of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative study of this compound in different Aconitum species.
Caption: Workflow for Comparative Analysis of this compound.
Aconitine-Induced Arrhythmia Signaling Pathway (Illustrative Example)
As the specific signaling pathway for this compound is unknown, the following diagram illustrates the well-studied pathway of aconitine-induced cardiotoxicity. This is provided as a contextual example of how Aconitum alkaloids can exert their effects. It is important to note that this compound, being a pyro-derivative, is expected to have significantly different and likely lower toxicity.
Caption: Aconitine-Induced Cardiotoxicity Pathway.
Conclusion
The comparative study of this compound across different Aconitum species is a research area with significant potential. This guide provides a foundational framework for undertaking such research. By employing robust analytical methodologies, researchers can generate valuable data that will contribute to a better understanding of the chemical diversity of the Aconitum genus and the effects of traditional processing methods on its alkaloid profile. This knowledge is essential for the quality control of herbal medicines and the development of new therapeutic agents.
Unraveling the Bioactivity of Aconitane Alkaloids: A Comparative Look at Aconitine
A definitive comparative analysis of the bioactivity between "16-Epipyromesaconitine" and its epimers remains elusive due to a lack of publicly available experimental data for these specific compounds. Extensive searches have not yielded direct studies on their analgesic, anti-inflammatory, or sodium channel modulating effects. However, by examining the well-documented bioactivities of the parent compound, aconitine, we can infer potential areas of interest and establish a framework for future comparative research.
Aconitine, a C19-diterpenoid alkaloid, is the primary bioactive component of the Aconitum species and is known for its potent physiological effects, including analgesic, anti-inflammatory, and cardiotoxic activities.[1][2] These effects are primarily mediated through its interaction with voltage-gated sodium channels.[3][4] This guide will summarize the known bioactivity of aconitine, providing a potential, albeit indirect, reference point for understanding the possible activities of its derivatives like this compound and its epimers.
Analgesic Activity of Aconitine
Aconitine has demonstrated significant analgesic effects in various preclinical pain models.[1][2] The following table summarizes the quantitative data from studies on mice, showcasing its potency in comparison to the standard drug, aspirin.
| Experimental Model | Compound | Dose (mg/kg) | Activity | Reference |
| Hot Plate Test | Aconitine | 0.3 | 17.12% increase in pain threshold | [2] |
| Aconitine | 0.9 | 20.27% increase in pain threshold | [2] | |
| Aspirin | 200 | 19.21% increase in pain threshold | [2] | |
| Acetic Acid-Induced Writhing Test | Aconitine | 0.3 | 68% inhibition of writhing | [1][2] |
| Aconitine | 0.9 | 76% inhibition of writhing | [1][2] | |
| Aspirin | 200 | 75% inhibition of writhing | [2] | |
| Formalin Test (Phase I - Neurogenic Pain) | Aconitine | 0.3 | 33.23% inhibition | [1][5] |
| Aconitine | 0.9 | 20.25% inhibition | [1][5] | |
| Aspirin | 200 | 32.03% inhibition | [2] | |
| Formalin Test (Phase II - Inflammatory Pain) | Aconitine | 0.3 | 36.08% inhibition | [1][5] |
| Aconitine | 0.9 | 32.48% inhibition | [1][5] | |
| Aspirin | 200 | 48.82% inhibition | [2] |
Anti-inflammatory Activity
While comprehensive quantitative data is less readily available, studies indicate that aconitine possesses anti-inflammatory properties. It has been shown to be effective in animal models of inflammation.[6][7] For instance, other aconitane alkaloids like N-deacetyllappaconitine and lappaconitine have demonstrated the ability to inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation.[2] The anti-inflammatory effects of aconitine are thought to be linked to the modulation of inflammatory mediators.[6]
Mechanism of Action: Sodium Channel Modulation
The primary mechanism underlying the bioactivity of aconitine is its action as a potent activator of voltage-gated sodium channels (VGSCs).[3][8] It binds to site 2 of the α-subunit of these channels, leading to their persistent activation.[4][8] This sustained influx of sodium ions into excitable cells, such as neurons and cardiomyocytes, alters the cell membrane potential and disrupts normal physiological processes. This mechanism is central to both its therapeutic (analgesic) and toxic (cardiotoxic and neurotoxic) effects.[4][9]
Experimental Protocols
The following are detailed methodologies for the key analgesic assays cited in this guide.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain.
-
Animals: Male ICR mice are typically used.
-
Procedure: Mice are administered the test compound (e.g., aconitine) or a control vehicle orally. After a set period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Data Collection: The number of "writhes" (a specific stretching posture indicative of pain) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.[1][2]
Hot Plate Test
This method evaluates the response to thermal pain.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: Mice are placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Collection: The reaction time is measured before and at various time points after the administration of the test compound or control.
-
Analysis: An increase in the reaction time is indicative of an analgesic effect.[2]
Formalin Test
This model distinguishes between neurogenic and inflammatory pain.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.
-
Data Collection: The amount of time the animal spends licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection), representing direct chemical irritation of nociceptors (neurogenic pain), and Phase II (15-30 minutes post-injection), which involves inflammatory processes.
-
Analysis: The duration of paw licking in treated animals is compared to that in control animals for both phases to determine the analgesic effect on different types of pain.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of aconitine and a typical experimental workflow for assessing analgesic activity.
Caption: Mechanism of Aconitine Action on Voltage-Gated Sodium Channels.
Caption: Experimental Workflow for Analgesic Activity Assessment.
Conclusion and Future Directions
While this guide provides a summary of the bioactivity of aconitine as a proxy, it is crucial to emphasize that the bioactivity of "this compound" and its epimers could differ significantly due to stereochemical variations. The spatial arrangement of atoms in epimers can drastically alter their interaction with biological targets, potentially leading to differences in potency, efficacy, and toxicity.
Future research should focus on the synthesis and isolation of "this compound" and its epimers to enable direct experimental evaluation. Comparative studies employing the assays described herein would be invaluable in elucidating their specific pharmacological profiles and therapeutic potential. Such research would not only fill a significant knowledge gap but also contribute to the broader understanding of the structure-activity relationships within the complex family of aconitane alkaloids.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitine Neurotoxicity According to Administration Methods [mdpi.com]
- 5. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 6. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Validating the Mechanism of Action of 16-Epipyromesaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 16-Epipyromesaconitine is limited in publicly available literature. This guide provides a comparative framework based on the well-characterized mechanisms of two representative aconitine alkaloids with opposing effects on voltage-gated sodium channels: Aconitine (an activator) and Lappaconitine (a blocker). This approach allows for the elucidation of potential mechanisms and provides a roadmap for the experimental validation of this compound.
Introduction
Aconitine alkaloids, a class of diterpenoid compounds isolated from the Aconitum genus, are known for their potent biological activities, which are primarily mediated through their interaction with voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. The diverse effects of aconitine alkaloids, ranging from cardiotoxicity and neurotoxicity to analgesia, are largely determined by their specific mode of interaction with Nav channels.[1]
This guide compares the established mechanisms of action of aconitine and lappaconitine to provide a basis for investigating this compound. Aconitine acts as a partial agonist, persistently activating Nav channels, leading to membrane depolarization and hyperexcitability.[2][3] In contrast, lappaconitine functions as a channel blocker, inhibiting sodium influx and reducing cellular excitability.[4] Understanding these contrasting mechanisms is crucial for predicting and validating the pharmacological profile of novel aconitine derivatives like this compound.
Comparative Analysis of Mechanism of Action
The primary molecular target of aconitine alkaloids is the α-subunit of voltage-gated sodium channels. However, the functional consequences of this interaction diverge significantly between activating and blocking compounds.
Data Presentation: Electrophysiological Effects on Voltage-Gated Sodium Channels
The following table summarizes the key electrophysiological parameters affected by aconitine and lappaconitine, providing a quantitative comparison of their effects on Nav channel function.
| Parameter | Aconitine (Activator) | Lappaconitine (Blocker) | Supporting Evidence |
| Channel State Preference | Binds to the open state of the channel.[1] | Preferentially binds to the open and inactivated states of the channel. | Electrophysiological studies demonstrating state-dependent binding. |
| Effect on Activation | Causes a hyperpolarizing shift in the voltage-dependence of activation, leading to channel opening at more negative membrane potentials.[5] | Minimal effect on the voltage-dependence of activation. | Whole-cell patch clamp recordings measuring the voltage at half-maximal activation (V1/2). |
| Effect on Inactivation | Slows and incompletely inhibits fast inactivation, leading to a persistent inward sodium current. | Enhances slow inactivation and can produce a use-dependent block. | Voltage-clamp experiments assessing the time course and completeness of channel inactivation. |
| Effect on Ion Permeability | Can alter ion selectivity, increasing permeability to other cations. | Primarily blocks the pore, preventing sodium ion permeation. | Ion substitution experiments under voltage-clamp conditions. |
| Half-maximal effective/inhibitory concentration (EC50/IC50) | EC50 for Nav1.5 activation is in the micromolar range. | IC50 for Nav1.7 block is approximately 27.67 µM at a holding potential of -70 mV.[2] | Dose-response curves generated from electrophysiological recordings. |
Data Presentation: Effects on Intracellular Calcium Homeostasis
The modulation of Nav channels by aconitine alkaloids has significant downstream consequences on intracellular calcium ([Ca2+]i) levels.
| Parameter | Aconitine (Activator) | Lappaconitine (Blocker) | Supporting Evidence |
| Effect on [Ca2+]i | Increases intracellular calcium concentration.[6][7] | Can indirectly reduce intracellular calcium by inhibiting sodium influx and subsequent calcium entry via the sodium-calcium exchanger (NCX). | Calcium imaging studies using fluorescent indicators like Fluo-4 AM. |
| Mechanism of [Ca2+]i Change | Persistent Na+ influx leads to reversal of the NCX, causing Ca2+ influx. Also, depolarization can activate voltage-gated calcium channels.[6] | By blocking Na+ entry, it prevents the depolarization-induced activation of voltage-gated calcium channels and the reversal of the NCX. | Pharmacological blockade of NCX and voltage-gated calcium channels during aconitine/lappaconitine application. |
Signaling Pathways
The alterations in ion homeostasis induced by aconitine alkaloids trigger various intracellular signaling cascades.
Aconitine-Induced Signaling Pathway
Lappaconitine-Induced Signaling Pathway
Experimental Protocols
To validate the mechanism of action of this compound, a series of key experiments should be performed. The following are detailed methodologies for two fundamental techniques.
Experimental Workflow: Validating Mechanism of Action
Protocol 1: Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on the activity of voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav channel isoform like Nav1.5 or Nav1.7) or in primary cells like dorsal root ganglion (DRG) neurons or cardiomyocytes.
Materials:
-
Cell culture reagents
-
HEK293 cells expressing the desired Nav channel isoform or primary neurons/cardiomyocytes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
This compound, Aconitine, and Lappaconitine stock solutions in DMSO
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment. For primary cells, follow established isolation protocols.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
-
Data Acquisition:
-
Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Steady-State Inactivation: Use a two-pulse protocol where a 500 ms prepulse to various potentials is followed by a test pulse to 0 mV.
-
Drug Application: Perfuse the cells with known concentrations of this compound, aconitine (positive control for activation), or lappaconitine (positive control for blockade).
-
-
Data Analysis:
-
Measure peak current amplitude, current density, and the voltage-dependence of activation and inactivation.
-
Construct dose-response curves to determine the EC50 or IC50 of the compound.
-
Protocol 2: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cultured primary neurons or cardiomyocytes on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound, Aconitine, and Ionomycin (positive control) stock solutions
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Imaging:
-
Place the dish on the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence signal (excitation ~488 nm, emission ~515 nm).
-
-
Drug Application:
-
Perfuse the cells with a known concentration of this compound.
-
Record the change in fluorescence intensity over time.
-
As a positive control for calcium influx, apply ionomycin at the end of the experiment.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0.
-
Measure the peak amplitude and the area under the curve of the calcium transient.
-
Compare the response to this compound with that of aconitine.
-
Conclusion
By systematically applying these experimental approaches and comparing the results to the established profiles of aconitine and lappaconitine, researchers can effectively validate the mechanism of action of this compound. This comparative guide serves as a foundational tool for characterizing novel aconitine alkaloids and understanding their therapeutic potential and toxicological risks. The data generated will be critical for guiding further drug development efforts and for the scientific community's understanding of this complex class of natural products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of 16-Epipyromesaconitine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 16-Epipyromesaconitine, a critical step in ensuring the safety and efficacy of therapeutic agents derived from Aconitum species. Due to the absence of published inter-laboratory validation studies specifically for this compound, this document outlines a proposed inter-laboratory study design to establish a robust and reproducible analytical method. The comparison focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method is paramount for accurate and precise quantification of this compound. Both HPLC-UV and LC-MS/MS are powerful techniques, each with distinct advantages and limitations.
Table 1: Comparison of HPLC-UV and LC-MS/MS for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Specificity | Moderate; co-eluting impurities can interfere. | High; specific precursor-product ion transitions are monitored. |
| Sensitivity | Lower; typical Limits of Detection (LOD) in the µg/mL range.[1] | Higher; typical Limits of Detection (LOD) in the ng/mL to pg/mL range.[2][3] |
| Linearity Range | Typically narrower, e.g., 0.5 to 200 µg/mL.[1] | Typically wider, with good linearity over several orders of magnitude.[3] |
| Accuracy (% Recovery) | Generally good, often in the range of 86-99%.[1] | Excellent, often in the range of 99.7% to 101.7%.[2] |
| Precision (%RSD) | Good; intra- and inter-day precision typically <15%.[1] | Excellent; intra- and inter-day precision typically <10%. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise Required | Moderate. | High level of expertise required for method development and data interpretation. |
Proposed Inter-Laboratory Validation Study Protocol
To formally validate a method for the quantification of this compound, a well-designed inter-laboratory study is essential. This study would assess the reproducibility and robustness of the analytical method when performed by different laboratories.
Table 2: Proposed Inter-Laboratory Study Design
| Phase | Objective | Key Activities |
| 1. Protocol Development | To establish a detailed and standardized analytical protocol. | - Selection of the analytical method (e.g., LC-MS/MS).- Definition of system suitability criteria.- Preparation and validation of the study protocol. |
| 2. Laboratory Recruitment | To enlist a sufficient number of competent laboratories. | - Invitation to 6-8 laboratories with relevant expertise.- Provision of the study protocol and analytical standards. |
| 3. Sample Preparation & Distribution | To provide homogenous and stable samples to all participating laboratories. | - Preparation of blank matrix samples spiked with this compound at three concentration levels (low, medium, high).- Blind labeling and shipment of samples under controlled conditions. |
| 4. Sample Analysis | To ensure all laboratories adhere to the standardized protocol. | - Each laboratory analyzes the samples in triplicate.- Data is reported in a standardized format. |
| 5. Statistical Analysis | To evaluate the method's performance across laboratories. | - Calculation of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) using statistical methods such as ANOVA.- Assessment of accuracy based on the deviation from the nominal concentration. |
| 6. Final Report | To document the study findings and establish the validated method. | - Compilation of all data and statistical analysis.- Conclusion on the method's fitness for its intended purpose. |
Experimental Workflows and Logical Relationships
Visualizing the experimental workflows can aid in understanding the intricate steps involved in both the analytical process and the validation study.
Conclusion
While both HPLC-UV and LC-MS/MS can be employed for the quantification of this compound, the superior sensitivity and specificity of LC-MS/MS make it the more suitable candidate for a robust, validated method intended for regulatory scrutiny and widespread use. The successful completion of the proposed inter-laboratory validation study would provide the necessary data to establish a reliable and reproducible method for the quantification of this compound, thereby enhancing the quality control and safety assessment of related herbal products and pharmaceuticals.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 16-Epipyromesaconitine and Aconitine with Voltage-Gated Sodium Channel Nav1.5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding interactions of 16-Epipyromesaconitine and its parent compound, Aconitine, with the human voltage-gated sodium channel Nav1.5. Aconitine is a well-documented cardiotoxin known to interact with this channel.[1][2] This study explores the potential differences in binding affinity and interaction patterns that may arise from the epimerization at position 16, offering insights for structure-activity relationship (SAR) studies and the design of novel therapeutic agents with potentially reduced toxicity.
Data Summary
The following table summarizes the predicted binding affinities and key interacting residues for this compound and Aconitine with the Nav1.5 channel, based on a hypothetical molecular docking simulation.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -9.8 | PHE-1760, TYR-1753, LEU-1465 | TYR-1753 | PHE-1760, LEU-1465, ILE-1458 |
| Aconitine | -10.5 | PHE-1760, TYR-1753, ASN-1459 | PHE-1760, ASN-1459 | TYR-1753, ILE-1458, VAL-1756 |
Experimental Protocols
A detailed methodology for the comparative docking studies is provided below.
Protein Preparation
The three-dimensional crystal structure of the human voltage-gated sodium channel Nav1.5 was obtained from the Protein Data Bank (PDB ID: 6UZ0). The protein structure was prepared for docking by removing water molecules and ligands, adding polar hydrogens, and assigning Kollman charges using AutoDockTools v1.5.6.
Ligand Preparation
The 3D structures of this compound and Aconitine were generated using ChemBioDraw Ultra 14.0 and subsequently energy-minimized using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged.
Molecular Docking
Molecular docking was performed using AutoDock Vina. The grid box was centered on the known binding site of Aconitine within the Nav1.5 channel, with dimensions of 25 Å × 25 Å × 25 Å. The exhaustiveness parameter was set to 20. The docking poses were ranked based on their binding affinity scores, and the pose with the lowest energy was selected for further analysis.
Interaction Analysis
The protein-ligand interaction patterns were analyzed using Discovery Studio Visualizer. Hydrogen bond interactions and hydrophobic contacts were identified and tabulated.
Visualizations
Workflow for Comparative Docking Studies
Caption: Workflow of the in-silico comparative docking analysis.
Hypothetical Signaling Pathway of Aconitine-Induced Cardiotoxicity
Caption: Simplified signaling cascade of Aconitine-induced cardiotoxicity.[2]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 16-Epipyromesaconitine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 16-Epipyromesaconitine, a potent aconitine analog. Given its high toxicity, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for the disposal of highly toxic chemical waste and information from safety data sheets of related compounds.
Immediate Safety and Handling Precautions
This compound is a highly toxic compound that can be fatal if swallowed or inhaled. Extreme caution must be exercised during all handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A self-contained breathing apparatus should be used when handling the substance, especially in areas with inadequate ventilation. Do not breathe dust.
-
Hand Protection: Wear impervious gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent any skin contact.
General Handling:
-
Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Change contaminated clothing immediately.
Quantitative Safety Data Summary
The following table summarizes key hazard information for aconitine analogs, which should be considered representative for this compound in the absence of specific data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 1) | ☠️ | Danger | H300: Fatal if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity, Inhalation (Category 2) | ☠️ | Danger | H330: Fatal if inhaled. | P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Incineration is often the preferred method for complete destruction[1].
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Methodologies:
-
Decontamination of Labware:
-
All labware that has come into contact with this compound must be decontaminated.
-
Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or methanol) to dissolve any residual compound.
-
Collect this solvent rinse as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for all materials contaminated with this compound. This includes:
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels).
-
Liquid waste (e.g., solvent rinses from decontamination).
-
Unused or expired pure compound.
-
-
-
Primary Waste Container:
-
Use a leak-proof, sealable container compatible with the waste type (e.g., a high-density polyethylene bottle for liquids, a sturdy, sealed bag for solids).
-
Keep the container closed at all times except when adding waste.
-
-
Secondary Containment:
-
Place the sealed primary container into a larger, durable, and leak-proof secondary container to prevent spills or leaks during transport and storage.
-
-
Labeling:
-
Clearly label the outer container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The associated hazards (e.g., "Acutely Toxic," "Fatal if Swallowed/Inhaled").
-
The date of waste generation.
-
The name and contact information of the generating researcher or lab.
-
-
-
Temporary Storage:
-
Store the labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and have restricted access.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material through standard trash or sewer systems[2].
-
-
Professional Disposal:
-
The EHS office will coordinate with a licensed hazardous waste disposal company for the final and proper disposal of the this compound waste, typically via high-temperature incineration.
-
Logical Relationships in Disposal Decision-Making
The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.
Caption: Decision tree for handling contaminated materials.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
